Oxyphencyclimine Hydrochloride
Beschreibung
This compound is the hydrochloride salt form of oxyphencyclimine, a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Oxyphencyclimine (has active moiety).
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYTPABEADAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-53-1 (Parent) | |
| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045909 | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125-52-0 | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENCYCLIMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxyphencyclimine Hydrochloride: A Technical Deep Dive into its Anticholinergic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphencyclimine (B1678118) hydrochloride is a synthetic, tertiary amine antimuscarinic agent recognized for its potent antispasmodic and antisecretory effects, particularly within the gastrointestinal tract. This technical guide provides an in-depth analysis of its mechanism of action at cholinergic receptors. Oxyphencyclimine functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting stereoselectivity in its binding. By competitively inhibiting the binding of acetylcholine, it effectively blocks parasympathetic nervous system signaling at postganglionic cholinergic nerves. This blockade results in the relaxation of smooth muscle and a reduction in glandular secretions. This document details the quantitative binding affinities of oxyphencyclimine's enantiomers at various muscarinic receptor subtypes, outlines the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways.
Introduction
Oxyphencyclimine hydrochloride is a well-established anticholinergic drug primarily indicated for the treatment of peptic ulcer disease and gastrointestinal spasms.[1][2] Its therapeutic efficacy stems from its ability to counteract the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system.[1] This is achieved through its interaction with muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) integral to mediating the physiological effects of acetylcholine throughout the body.[3][4] Understanding the precise mechanism of action of oxyphencyclimine at these receptors, including its affinity for different subtypes and the downstream signaling consequences of its binding, is crucial for its optimal therapeutic application and for the development of novel, more selective antimuscarinic agents.
Mechanism of Action at Cholinergic Receptors
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3][5] This means that it binds to the same site on the receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, oxyphencyclimine prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.[6]
The interaction of oxyphencyclimine with muscarinic receptors is stereoselective. The (R)-(+)-enantiomer of oxyphencyclimine has been shown to be significantly more potent in its binding to cholinergic receptors than the (S)-(-)-enantiomer.[5]
Quantitative Data: Binding Affinities of Oxyphencyclimine Enantiomers
The binding affinities of the (R)- and (S)-enantiomers of oxyphencyclimine for four different muscarinic receptor subtypes have been determined through radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | (R)-Oxyphencyclimine (pKi) | (S)-Oxyphencyclimine (pKi) |
| M1 (neuronal) | 8.3 | 6.8 |
| M2 (cardiac) | 7.8 | 6.3 |
| M3 (glandular/smooth muscle) | 8.1 | 6.7 |
| M4 (CNS) | 8.2 | 6.8 |
Data from Waelbroeck et al., 1992 as cited in a doctoral thesis.[7]
Signaling Pathways
Muscarinic acetylcholine receptors are coupled to different G-proteins, leading to distinct downstream signaling pathways upon activation by an agonist. As a competitive antagonist, oxyphencyclimine blocks these pathways by preventing acetylcholine from binding to the receptor.
The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[3][4] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes are primarily coupled to Gi/o proteins.[3][4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels.
Experimental Protocols
The quantitative data presented in this guide are typically derived from two main types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (oxyphencyclimine) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of oxyphencyclimine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, or M4).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound (both R and S enantiomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled oxyphencyclimine are incubated with the cell membranes in the assay buffer.
-
Equilibration: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of oxyphencyclimine. The IC50 (the concentration of oxyphencyclimine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Schild Analysis)
Functional assays measure the biological response to an agonist in the presence of an antagonist. Schild analysis is a classical pharmacological method used to determine the affinity (pA2) of a competitive antagonist.
Objective: To determine the pA2 value of oxyphencyclimine, which is a measure of its potency as a competitive antagonist.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum or atria).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and recording system to measure tissue contraction or relaxation.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath and allowed to equilibrate.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of oxyphencyclimine for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of oxyphencyclimine.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of oxyphencyclimine.
-
Data Analysis (Schild Plot): For each concentration of oxyphencyclimine, the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the intercept of the regression line with the x-axis.
Conclusion
This compound is a potent, stereoselective, competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic utility in treating gastrointestinal hypermotility and hypersecretion is a direct consequence of its ability to block the actions of acetylcholine at M1, M2, and M3 receptors, thereby inhibiting parasympathetically-mediated smooth muscle contraction and glandular secretion. The quantitative data on its binding affinities and the understanding of its interaction with the downstream signaling pathways of muscarinic receptors provide a solid foundation for its clinical application and for future research in the field of anticholinergic drug development.
References
- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric drugs acting at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. ias.ac.in [ias.ac.in]
- 7. thapra.lib.su.ac.th [thapra.lib.su.ac.th]
Chemical properties and stability of Oxyphencyclimine Hydrochloride in solution
An In-depth Technical Guide to the Chemical Properties and Stability of Oxyphencyclimine Hydrochloride in Solution
Introduction
This compound is a synthetic tertiary amine and an antimuscarinic agent known for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2][3] It functions by binding to and blocking muscarinic receptors on smooth muscle, leading to muscle relaxation and a reduction in gastric acid secretion.[1][2][4] This guide provides a comprehensive overview of the chemical properties and stability of this compound in solution, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid.[5][6] Its fundamental chemical and physical properties are summarized below, providing essential data for formulation and analytical development.
| Property | Value | Reference |
| Chemical Name | (1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [1][2] |
| Molecular Formula | C₂₀H₂₉ClN₂O₃ | [1][2][3][7] |
| Molecular Weight | 380.91 g/mol | [3][5][6][8] |
| CAS Number | 125-52-0 | [2][3][5][6] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 231-232 °C (with decomposition) | [6] |
| pKa (Strongest Acidic) | 11.54 | [4][7] |
| pKa (Strongest Basic) | 9.27 | [4][7] |
| Solubility | >57.1 µg/mL (at pH 7.4) | [1] |
| DMSO: ≥ 30 mg/mL | [5] |
Stability Profile in Solution
The stability of a pharmaceutical compound in solution is critical for its efficacy, safety, and shelf-life.[9] this compound is susceptible to degradation, particularly through hydrolysis, in the presence of heat and moisture.[6]
Factors Affecting Stability
Several environmental factors can influence the degradation rate of this compound in solution. Understanding these factors is crucial for developing stable formulations.
-
Temperature: Elevated temperatures accelerate chemical degradation reactions.[12] Long-term storage of this compound solutions is recommended at refrigerated or frozen temperatures (-20°C to -80°C) to minimize degradation.[3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[13] It is recommended to store this compound solutions protected from light.[5]
-
Oxidation: While hydrolysis is a more common degradation pathway for esters, oxidation can also occur, often mitigated by storing the compound in the absence of oxygen and light, or by using antioxidants.[10]
Caption: Factors influencing the degradation of Oxyphencyclimine HCl.
Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis of the ester linkage, yielding α-cyclohexyl-α-phenylglycolic acid and (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol. This reaction can be catalyzed by both acidic and basic conditions.[10]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential to separate the intact drug from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its sensitivity and resolving power.[14][15]
General Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound is not detailed in the provided literature, a general protocol can be established based on methods for similar compounds and best practices.[16]
1. Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 2.3-3.2) and an organic solvent like acetonitrile (B52724) or methanol.[16] The ratio is optimized to achieve good separation.
-
Detection: UV detector set at a wavelength where both the parent drug and potential degradants have significant absorbance (e.g., 225 nm).
-
Column Temperature: Maintained at a constant temperature, such as 25°C or 30°C.[16]
2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
3. Sample Analysis: Samples from the forced degradation studies are injected into the HPLC system. The resulting chromatograms should show adequate separation between the peak for this compound and the peaks of any degradation products formed.
Caption: Workflow for a forced degradation stability study.
Conclusion
This compound is a stable solid but is susceptible to degradation in solution, primarily through hydrolysis, which is influenced by pH, temperature, and light. To ensure the quality and efficacy of liquid formulations, it is imperative to characterize the stability profile of the drug. This involves conducting forced degradation studies and developing a validated, stability-indicating analytical method, such as HPLC, to monitor the drug and its degradation products over time. The data presented in this guide serves as a foundational resource for formulation scientists and analytical chemists working with this compound.
References
- 1. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OXYPHENCYCLIMINE | 125-52-0 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound (CAS 125-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ptfarm.pl [ptfarm.pl]
Early Pharmacological Insights into Oxyphencyclimine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine (B1678118) hydrochloride is a synthetic anticholinergic agent that has been utilized for its antispasmodic and antisecretory effects, primarily in the management of gastrointestinal disorders such as peptic ulcer disease.[1][2] As a tertiary amine antimuscarinic, its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasms and gastric acid secretion.[3][4][5] This technical guide delves into the early pharmacological studies that characterized the activity of oxyphencyclimine hydrochloride, presenting available quantitative data, outlining experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by binding to and blocking muscarinic acetylcholine receptors.[4][5] This blockade prevents the binding of acetylcholine, a neurotransmitter that mediates various parasympathetic nervous system functions, including gastrointestinal motility and secretion.[2][3] The drug is understood to act on multiple muscarinic receptor subtypes, including M1, M2, and M3 receptors, which are located in the central nervous system, heart, and smooth muscle, respectively.[1][6] By inhibiting vagally mediated reflexes, oxyphencyclimine reduces the secretion of gastric acid.[1][6]
Signaling Pathway of Muscarinic Receptor Antagonism by Oxyphencyclimine
Caption: Muscarinic receptor antagonism by this compound.
Quantitative Pharmacological Data
Early studies focused on quantifying the potency and efficacy of this compound. A key aspect of this was determining its affinity for muscarinic receptors and its effects on gastric acid secretion.
In Vitro Receptor Binding Studies
A study comparing the enantiomers of oxyphencyclimine revealed significant stereoselectivity in its binding to cholinergic receptors. The (R)-(+)-enantiomer was found to be a much more potent inhibitor of binding than the (S)-(-)-enantiomer.[7]
| Enantiomer | Relative Potency in Inhibiting Binding |
| (R)-(+)-Oxyphencyclimine | 29-fold more potent |
| (S)-(-)-Oxyphencyclimine | 1 |
| Table 1: Relative potency of Oxyphencyclimine enantiomers in a cholinergic receptor binding assay.[7] |
In Vivo Studies on Gastric Secretion
Clinical trials in patients with peptic ulcers were conducted to evaluate the efficacy of this compound in reducing gastric acidity. The drug was shown to have a pronounced antisecretory effect on the gastrointestinal tract.[1] One study demonstrated a moderate lowering of acidity with doses of 5 mg and 10 mg twice daily.[8]
A comparative study in rats investigated the cytoprotective effects of several anticholinergic agents, including oxyphencyclimine, against gastric mucosal lesions induced by hydrochloric acid. In this model, oxyphencyclimine, at an intraperitoneal dose of 28.78 nM/kg, provided significant protection against gastric damage.[9] Interestingly, at this dose, it did not significantly decrease acid secretion, suggesting a cytoprotective mechanism independent of acid suppression.[9]
| Drug | Dose (i.p.) | Effect on Acid Secretion | Gastric Protection |
| Oxyphencyclimine | 28.78 nM/kg | Not significant | Significant |
| Atropine | 28.78 nM/kg | Not significant | Significant |
| Propantheline | 28.78 nM/kg | Not significant | Significant |
| Trantheline | 28.78 nM/kg | Inhibited | Significant |
| Hexocyclium | 28.78 nM/kg | Inhibited | Significant |
| Table 2: Comparative effects of anticholinergic agents on acid secretion and gastric protection in rats.[9] |
Experimental Protocols
Cholinergic Receptor Binding Assay
The following is a generalized protocol based on the description of the study by Schjelderup et al. (1988).[7]
Caption: Workflow for a competitive cholinergic receptor binding assay.
Methodology:
-
Tissue Preparation: A crude membrane preparation from a relevant tissue source, such as bovine cerebral cortex, is prepared.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate) and varying concentrations of the test compounds (in this case, the (R)- and (S)-enantiomers of oxyphencyclimine).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The relative potency of the enantiomers is then calculated from their respective IC50 values.
In Vivo Gastric Mucosal Lesion Model in Rats
The following protocol is based on the study by Morón et al. (1984).[9]
Methodology:
-
Animal Preparation: CFY strain rats (180-210 g) are fasted for 24 hours with free access to water.
-
Drug Administration: this compound (or other test compounds) is administered intraperitoneally (i.p.) at a dose of 28.78 nM/kg. A control group receives the vehicle.
-
Induction of Gastric Lesions: Thirty minutes after drug administration, 1 ml of 0.6 M hydrochloric acid (HCl) is administered intragastrically.
-
Evaluation: One hour after HCl administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and examined for mucosal lesions. The number and severity of the lesions are scored to calculate a lesion index.
-
Statistical Analysis: The lesion indices of the drug-treated groups are compared to the control group to determine the extent of protection.
Conclusion
The early pharmacological studies of this compound established its role as a potent antimuscarinic agent with significant antisecretory and antispasmodic properties. The quantitative data, though limited in the publicly accessible literature, highlights its stereoselective receptor binding and its efficacy in in vivo models of gastric damage. The experimental protocols described provide a framework for understanding how the fundamental pharmacological characteristics of this compound were elucidated. This historical data continues to be relevant for researchers in the fields of pharmacology and drug development, offering insights into the evaluation of anticholinergic drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Oxyphencyclimine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smj.sma.org.sg [smj.sma.org.sg]
- 9. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Antispasmodic Properties of Oxyphencyclimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphencyclimine (B1678118) Hydrochloride is a synthetic tertiary amine that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, exhibiting significant antispasmodic and antisecretory properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological characteristics of Oxyphencyclimine Hydrochloride, with a focus on its application in managing gastrointestinal hypermotility and spasms. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Mechanism of Action
This compound exerts its antispasmodic effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells in the gastrointestinal (GI) tract.[1] This antagonism primarily targets M2 and M3 muscarinic receptor subtypes, which are crucial in regulating intestinal smooth muscle contraction.[1] By inhibiting the action of ACh, this compound effectively reduces the tone and motility of the GI tract, leading to the alleviation of spasms.[1]
Signaling Pathways
The binding of acetylcholine to M3 muscarinic receptors, which are coupled to Gq/11 proteins, typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration, along with the activation of the RhoA/Rho-kinase pathway, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.
M2 muscarinic receptors, coupled to Gi/o proteins, contribute to smooth muscle contraction primarily by inhibiting adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), which normally promotes muscle relaxation.
This compound, by blocking both M2 and M3 receptors, effectively interrupts these signaling pathways, leading to smooth muscle relaxation and an antispasmodic effect.
Caption: Muscarinic Receptor Signaling Pathway in Gastrointestinal Smooth Muscle.
Quantitative Data
The publicly available quantitative data for this compound is limited. The following tables summarize the available information.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Test System | Parameter | Value | Reference |
| Oxyphencyclimine | Muscarinic | Not Specified | Ki | Data not available | |
| (R)-(+)-Oxyphencyclimine | Muscarinic | Bovine Cerebral Cortex | Potency Ratio | 29-fold more potent than (S)-(-)-enantiomer | [3] |
| (S)-(-)-Oxyphencyclimine | Muscarinic | Bovine Cerebral Cortex | Potency Ratio | - | [3] |
Note: While the relative potency of the enantiomers is known, the absolute binding affinities (Ki values) are not specified in the available literature.
Table 2: In Vitro Functional Antagonism
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| Oxyphencyclimine | Guinea Pig Ileum | Acetylcholine | pA2 | Data not available | |
| Oxyphencyclimine | Guinea Pig Ileum | Acetylcholine | IC50 | Data not available |
Table 3: In Vivo Efficacy - Antisecretory Effect in Humans
| Treatment | Condition | Parameter | Result | Reference |
| Oxyphencyclimine HCl (5 mg b.d.) | Peptic Ulcer Patients | Gastric Acidity (pH) | Moderate lowering of acidity | |
| Oxyphencyclimine HCl (10 mg b.d.) | Peptic Ulcer Patients | Gastric Acidity (pH) | Moderate lowering of acidity |
Note: The referenced study presented data in graphical form, indicating a "moderate lowering of acidity," but did not provide specific mean acid output values (e.g., in mEq/hr) with statistical analysis.
Table 4: In Vivo Efficacy - Gastric Cytoprotection in Rats
| Treatment | Model | Parameter | Result | Reference |
| Oxyphencyclimine (28.78 nM/kg, i.p.) | HCl-induced gastric lesions | Gastric Damage | Significant protection | [5] |
Note: The study demonstrated a significant protective effect but did not quantify the reduction in lesion index or provide other numerical data on the extent of protection.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the antispasmodic properties of muscarinic receptor antagonists like this compound.
Muscarinic Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Tissue homogenates or cell lines expressing specific muscarinic receptor subtypes (e.g., bovine cerebral cortex).
-
Radiolabeled ligand (e.g., [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS)).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Isolated Guinea Pig Ileum Assay
This is a classic in vitro functional assay to assess the antispasmodic activity of a compound on intestinal smooth muscle.
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions of the guinea pig ileum (pA2 value).
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with aeration and temperature control (37°C).
-
Isotonic transducer and recording system.
-
Acetylcholine (ACh) solution.
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 g) for a period of time (e.g., 30-60 minutes), with periodic washing.
-
Control Response: A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a known concentration of this compound for a specific period.
-
Post-Antagonist Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound.
-
Data Analysis: The dose-ratio is calculated (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist). A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild plot close to 1 suggests competitive antagonism.
Caption: Workflow for the Isolated Guinea Pig Ileum Assay.
Conclusion
This compound is a muscarinic receptor antagonist with established antispasmodic properties. Its mechanism of action involves the blockade of M2 and M3 muscarinic receptors in the gastrointestinal smooth muscle, leading to a reduction in motility. While the qualitative aspects of its pharmacology are understood, there is a notable lack of publicly available, specific quantitative data on its receptor binding affinities and functional antagonism. This guide has provided a framework for understanding the pharmacology of this compound and has detailed the standard experimental protocols used to characterize such compounds. Further research to quantify the binding and functional parameters of this compound would be highly beneficial for a more complete understanding of its pharmacological profile and for the development of novel antispasmodic agents.
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Oxyphencyclimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of Oxyphencyclimine (B1678118) Hydrochloride and the differential pharmacological activities of its enantiomers. It includes quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support research and development in the fields of pharmacology and medicinal chemistry.
Introduction: The Significance of Chirality in Oxyphencyclimine
Oxyphencyclimine is a synthetic, tertiary amine antimuscarinic agent used for its antispasmodic and antisecretory effects, primarily in the treatment of peptic ulcer disease and gastrointestinal spasms[1][2]. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs)[2][3]. Oxyphencyclimine possesses a chiral center, and as is common with chiral drugs, its enantiomers exhibit significantly different pharmacological potencies. Understanding this stereoselectivity is critical for elucidating its mechanism of action and for the development of more selective therapeutic agents.
Stereoisomerism and Pharmacological Potency
Oxyphencyclimine has one stereocenter at the α-carbon of the phenylacetic acid moiety, leading to the existence of two enantiomers: (R)-(+)-Oxyphencyclimine and (S)-(-)-Oxyphencyclimine.
Early pharmacological studies demonstrated a marked difference in the activity of these enantiomers. In a cholinergic receptor binding assay, the (R)-(+)-enantiomer was found to be 29 times more potent as an inhibitor than the (S)-(-)-enantiomer[4]. This indicates that the (R)-enantiomer is the eutomer (the pharmacologically more active isomer), and the majority of the therapeutic effect of the racemic mixture is attributable to this specific stereoisomer.
Pharmacological Profile: Muscarinic Receptor Antagonism
Mechanism of Action
Oxyphencyclimine exerts its effects by binding to and blocking muscarinic acetylcholine receptors, preventing the neurotransmitter acetylcholine from binding[2][5]. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic nervous system functions, including smooth muscle contraction and glandular secretion[6]. By antagonizing these receptors in the gastrointestinal tract, oxyphencyclimine reduces smooth muscle motility and spasm and decreases gastric acid secretion[2][5].
Quantitative Analysis of Receptor Binding Affinity
| Receptor Subtype | Reported pKi Value (Racemic Oxyphencyclimine) |
| M1 | 9.0[3] |
| M2 | 8.7[3] |
| M3 | Not Reported, but established as a functional antagonist[3]. |
| M4 | 9.2[3] |
| Data sourced from Inxight Drugs as compiled by Benchchem[3]. |
Given that the (R)-enantiomer is 29 times more potent, it can be inferred that its pKi values for these receptors are significantly higher than those of the (S)-enantiomer[4].
Muscarinic Receptor Signaling Pathways
Oxyphencyclimine, as an antagonist, blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The specific pathway inhibited depends on the G-protein to which the muscarinic receptor subtype couples.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to cellular responses like smooth muscle contraction and gland secretion[7].
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and ion channels[8].
The following diagram illustrates these signaling pathways and the inhibitory action of (R)-Oxyphencyclimine.
References
- 1. Oxyphencyclimine - Wikipedia [en.wikipedia.org]
- 2. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxyphencyclimine HCl [benchchem.com]
- 4. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effects of muscarinic M(2) acetylcholine receptors on the synthesis of cyclic AMP in CHO cells: dependence on time, receptor density and receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Oxyphencyclimine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine (B1678118) hydrochloride is a synthetic tertiary amine that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4] It exhibits potent antispasmodic and antisecretory properties, making it clinically effective in the treatment of peptic ulcer disease and gastrointestinal spasms.[1][3][4] By competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle, oxyphencyclimine inhibits gastrointestinal propulsive motility, reduces gastric acid secretion, and controls excessive pharyngeal, tracheal, and bronchial secretions.[1][2][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of oxyphencyclimine hydrochloride, detailing the molecular features crucial for its pharmacological activity.
Core Structure and Pharmacophore
The chemical structure of oxyphencyclimine, (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reveals a classic anticholinergic pharmacophore. This includes a bulky ester group containing cyclic substitutions (phenyl and cyclohexyl rings), a hydroxyl group, and a tertiary amine embedded within a tetrahydropyrimidine (B8763341) ring system. These structural components are pivotal for its interaction with the muscarinic receptor.
Structure-Activity Relationship (SAR) Studies
Stereoselectivity
A crucial aspect of oxyphencyclimine's SAR lies in its stereochemistry. The chiral center at the α-carbon of the acetate (B1210297) moiety significantly influences its binding affinity for muscarinic receptors.
Table 1: Enantiomeric Selectivity of Oxyphencyclimine at Muscarinic Receptors
| Enantiomer | Relative Potency |
| (R)-(+)-Oxyphencyclimine | 29-fold more potent |
| (S)-(-)-Oxyphencyclimine | Less potent |
This marked difference in potency underscores the importance of the three-dimensional arrangement of the bulky substituents for optimal interaction with the receptor binding site.
General SAR Principles for Muscarinic Antagonists Applicable to Oxyphencyclimine
The SAR of muscarinic antagonists is well-established, and the structural features of oxyphencyclimine align with these principles:
-
Ester Moiety: The ester group is a common feature in potent anticholinergic agents, contributing to the overall binding affinity.
-
Bulky Substituents on the Acetic Acid Portion: The presence of large, hydrophobic groups, such as the phenyl and cyclohexyl rings in oxyphencyclimine, is critical for antagonistic activity. These groups are thought to interact with hydrophobic pockets within the receptor, enhancing binding affinity and preventing the conformational change required for receptor activation.
-
Hydroxyl Group: The hydroxyl group at the α-position can participate in hydrogen bonding with the receptor, further stabilizing the drug-receptor complex and often increasing potency.
-
Cationic Head (Tertiary Amine): The tertiary amine of the tetrahydropyrimidine ring is protonated at physiological pH, forming a cationic head. This charged group is essential for the initial ionic interaction with a conserved aspartate residue in the binding site of the muscarinic receptor.
-
Distance between the Ester and Amino Groups: The length of the carbon chain separating the ester and the amino group influences the compound's affinity and selectivity for different muscarinic receptor subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the SAR of muscarinic antagonists like oxyphencyclimine.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the muscarinic receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of oxyphencyclimine and its analogs for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)
-
Test compounds: this compound and its analogs
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (at a concentration close to its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assays
This assay measures the functional activity of a compound by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, oxyphencyclimine will inhibit agonist-stimulated [35S]GTPγS binding.
Objective: To determine the potency of oxyphencyclimine and its analogs in antagonizing agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing M2/M4 muscarinic receptors coupled to Gi/o proteins.
-
[35S]GTPγS
-
Agonist (e.g., carbachol)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension (10-20 µg of protein).
-
Varying concentrations of the antagonist (oxyphencyclimine or analogs).
-
A fixed concentration of the agonist (at its EC80).
-
GDP (10 µM).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (0.1 nM) to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting and Analysis: Measure radioactivity and determine the IC50 of the antagonist.
This assay is used for M1, M3, and M5 receptors, which couple to Gq/11 proteins and signal through the release of intracellular calcium.
Objective: To measure the ability of oxyphencyclimine and its analogs to inhibit agonist-induced calcium release.
Materials:
-
Cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist (e.g., carbachol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (oxyphencyclimine or analogs) to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, add a fixed concentration of the agonist.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Determine the IC50 of the antagonist by analyzing the inhibition of the agonist-induced calcium response.
Signaling Pathways
Oxyphencyclimine, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes (M1-M5) couple to different G proteins, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Gq/11 Signaling Pathway
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels.
Gi/o Signaling Pathway
Conclusion
The pharmacological activity of this compound is intricately linked to its specific chemical structure. The presence of a bulky, hydrophobic ester group, a hydroxyl moiety, a tertiary amine, and a defined stereochemical configuration are all critical for its high-affinity binding to and antagonism of muscarinic acetylcholine receptors. A thorough understanding of these structure-activity relationships is essential for the rational design of novel, more selective, and potent muscarinic receptor antagonists for various therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field of drug discovery and development to further investigate the nuances of oxyphencyclimine's mechanism of action and to explore the potential of related compounds.
References
- 1. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyphencyclimine - Wikipedia [en.wikipedia.org]
- 4. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Oxyphencyclimine Hydrochloride in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine Hydrochloride is a synthetic anticholinergic agent with antispasmodic and antisecretory properties, primarily used in the treatment of peptic ulcer disease and gastrointestinal spasms.[1] Its therapeutic effects are mediated through the blockade of muscarinic acetylcholine (B1216132) receptors.[1] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism (how the body breaks down the drug) in preclinical animal models is crucial for drug development, enabling the prediction of its safety and efficacy in humans.
Despite a comprehensive review of available scientific literature, specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) and detailed in vivo metabolism studies for this compound in animal models are not publicly available. This guide, therefore, provides a framework for understanding the potential pharmacokinetic and metabolic profile of this compound based on general principles of drug disposition in animals and its known mechanism of action. It also outlines detailed hypothetical experimental protocols that could be employed to generate the necessary data.
General Principles of Pharmacokinetics in Animal Models
The study of pharmacokinetics involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). Animal models, such as rats and dogs, are routinely used in preclinical studies to understand these processes.
-
Absorption: Following oral administration, the rate and extent to which a drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism (Biotransformation): The chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[2] This typically occurs in two phases:
-
Excretion: The removal of the drug and its metabolites from the body, primarily through urine and feces.
Hypothetical Experimental Protocol for a Pharmacokinetic Study of this compound in Rats
The following protocol describes a potential study design to determine the pharmacokinetic profile of this compound in a rat model.
Animal Model and Housing
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. They should be acclimatized for at least one week before the experiment.
Drug Administration
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Dose: A single oral dose of 10 mg/kg administered via gavage.
-
Fasting: Animals should be fasted overnight prior to dosing.
Sample Collection
-
Matrix: Blood.
-
Timepoints: Blood samples (approximately 0.25 mL) should be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be suitable for the quantification of Oxyphencyclimine in rat plasma.[3][4]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract the drug from the plasma matrix.[3]
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each rat would be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
Hypothetical workflow for a pharmacokinetic study of Oxyphencyclimine HCl in rats.
Metabolism of this compound
Specific metabolites of this compound in animal models have not been reported in the available literature. However, based on its chemical structure, potential Phase I and Phase II metabolic pathways can be postulated.
Potential Phase I Biotransformation Pathways:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the cyclohexyl or phenyl ring.
-
N-dealkylation: Removal of the methyl group from the piperidine (B6355638) ring.
-
Ester Hydrolysis: Cleavage of the ester linkage, which would be a significant deactivation step.
Potential Phase II Biotransformation Pathways:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.
-
Sulfation: Conjugation of a sulfate (B86663) group to a hydroxylated metabolite.
To definitively identify the metabolites, in vivo studies in animal models (e.g., rats, dogs) involving the administration of radiolabeled this compound followed by the analysis of urine, feces, and bile using techniques like mass spectrometry would be necessary.
Mechanism of Action and Signaling Pathways
This compound is a muscarinic acetylcholine receptor antagonist.[1] It non-selectively blocks the action of acetylcholine at M1, M2, and M3 muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological functions. The blockade of these receptors in the gastrointestinal tract leads to reduced smooth muscle motility and decreased gastric acid secretion.
The signaling pathways activated by muscarinic acetylcholine receptors are well-characterized.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][7]
Signaling pathway of M1, M3, and M5 muscarinic acetylcholine receptors.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Signaling pathway of M2 and M4 muscarinic acetylcholine receptors.
By blocking these receptors, this compound prevents the downstream signaling cascades initiated by acetylcholine, resulting in its therapeutic effects.
Conclusion and Limitations
While this compound has been in clinical use for some time, there is a notable absence of publicly available, detailed pharmacokinetic and metabolism data from animal studies. This technical guide has provided a comprehensive overview based on general pharmacological principles and has outlined a hypothetical experimental framework to generate such crucial data. The provided diagrams illustrate the known signaling pathways affected by this class of drugs.
For drug development professionals, the lack of this data represents a significant gap. Future research should focus on conducting well-designed pharmacokinetic and metabolism studies in relevant animal models, such as rats and dogs, to fully characterize the ADME properties of this compound. This information is essential for refining dosing regimens, understanding potential drug-drug interactions, and accurately predicting its behavior in humans.
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of oxymatrine in rat plasma by UPLC-MS/MS to support the pharmacokinetic analyses of oxymatrine-loaded polymersomes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oxyphencyclimine Hydrochloride in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine Hydrochloride is a synthetic tertiary amine that functions as a potent antimuscarinic agent, exhibiting significant antispasmodic and antisecretory properties.[1] It is primarily utilized in the management of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome by inducing smooth muscle relaxation.[2] These application notes provide a comprehensive protocol for utilizing this compound in an in-vitro smooth muscle contraction assay, a critical tool for studying its pharmacological effects and for the development of novel therapeutics targeting smooth muscle function.
This compound exerts its effect by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3) on smooth muscle cells.[1] This blockade inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.
Data Presentation
| Antagonist | Agonist | Tissue Preparation | pA2 Value (Mean ± SEM) | Reference |
| Atropine (B194438) | Carbachol | Human Colon (Circular Muscle) | 8.72 ± 0.28 | [3] |
| Atropine | Carbachol | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 | [3] |
| Atropine | Bethanechol | Guinea Pig Gastric Fundus | 8.16 | [4] |
| Atropine | Bethanechol | Guinea Pig Gastric Smooth Muscle | 8.52 | [4] |
| Pirenzepine (B46924) (M1 selective) | Carbachol | Human Colon (Circular Muscle) | 7.23 ± 0.48 | [3] |
| Pirenzepine (M1 selective) | Bethanechol | Guinea Pig Gastric Fundus | 7.06 | [4] |
| Darifenacin (M3 selective) | - | Guinea Pig Ileum | 8.66 - 9.4 | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway of muscarinic acetylcholine receptors in gastrointestinal smooth muscle and the inhibitory action of this compound.
Caption: Muscarinic Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Materials and Reagents
-
This compound: (Sigma-Aldrich, Cat. No. OXXXX or equivalent)
-
Acetylcholine Chloride: (Sigma-Aldrich, Cat. No. A6625 or equivalent)
-
Krebs-Henseleit Solution: (see composition below)
-
Animal Model: Male Dunkin-Hartley guinea pig (250-350 g)
-
Distilled Water
-
Carbogen (B8564812) Gas: 95% O2 / 5% CO2
-
Surgical Instruments: Scissors, forceps
-
Isolated Organ Bath System: (e.g., Radnoti Glass Technology, ADInstruments)
-
Isometric Force Transducer
-
Data Acquisition System: (e.g., PowerLab, ADInstruments)
Preparation of Krebs-Henseleit Solution (1 L)
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Instructions:
-
Dissolve all components except NaHCO3 and glucose in approximately 800 mL of distilled water.
-
Add NaHCO3 and glucose and stir until fully dissolved.
-
Adjust the final volume to 1 L with distilled water.
-
Continuously bubble the solution with carbogen gas (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Warm the solution to 37°C before use.
Tissue Preparation: Isolated Guinea Pig Ileum
-
Humanely euthanize a male guinea pig by cervical dislocation.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Place the excised ileum segment in a petri dish containing pre-warmed and carbogenated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie a silk thread to each end of the ileum segment.
Experimental Workflow
The following diagram outlines the experimental workflow for the smooth muscle contraction assay.
Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
Detailed Protocol
-
Mounting the Tissue:
-
Mount the prepared ileum segment in a 10-20 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1 gram to the tissue.
-
Allow the tissue to equilibrate for 60 minutes.
-
During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Viability Test:
-
After equilibration, induce a contraction by adding a high concentration of potassium chloride (KCl, e.g., 60 mM) to the organ bath. This will depolarize the cell membrane and cause a contraction, confirming tissue viability.
-
Once a stable contraction is achieved, wash the tissue thoroughly with Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Determining the Antagonistic Effect of this compound:
-
Control Acetylcholine Concentration-Response Curve (CRC):
-
Once the baseline tension is stable, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue repeatedly with Krebs-Henseleit solution to allow the tension to return to baseline.
-
-
CRCs in the Presence of this compound:
-
Introduce a specific concentration of this compound into the organ bath and incubate for 20-30 minutes.
-
Repeat the cumulative addition of acetylcholine to generate a second CRC in the presence of the antagonist.
-
Wash the tissue thoroughly.
-
Repeat this procedure with at least two other increasing concentrations of this compound.
-
-
Data Analysis
-
Dose-Response Curves:
-
Express the contractile response to acetylcholine as a percentage of the maximal contraction observed in the control CRC.
-
Plot the percentage of maximal response against the logarithm of the acetylcholine concentration for the control and for each concentration of this compound.
-
-
Schild Plot and pA2 Determination:
-
For each concentration of this compound, determine the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist (control).
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the plotted data. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This document provides a detailed protocol for assessing the effects of this compound on smooth muscle contraction using an isolated guinea pig ileum preparation. By following these procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of this compound and other antimuscarinic compounds. The provided diagrams and tables offer a clear framework for understanding the underlying mechanisms and for presenting the experimental findings.
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Oxyphencyclimine Hydrochloride in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the use of Oxyphencyclimine (B1678118) Hydrochloride in isolated tissue bath experiments. This document outlines the pharmacological background of Oxyphencyclimine Hydrochloride, step-by-step procedures for determining its antagonist activity, and methods for data analysis and visualization.
Introduction to this compound
This compound is a synthetic tertiary amine that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter that mediates smooth muscle contraction and glandular secretion.[1] This antagonism results in smooth muscle relaxation, making it effective in the treatment of gastrointestinal spasms and peptic ulcer disease.[1] While it is known to act on muscarinic receptors, specific affinity (pA2 or Ki) values for this compound at the different muscarinic receptor subtypes (M1, M2, M3) in isolated tissue bath preparations are not widely published. However, it has been demonstrated that the (R)-(+)-enantiomer of oxyphencyclimine is 29 times more potent in inhibiting muscarinic receptor binding than the (S)-(-)-enantiomer.[2]
Pharmacological Profile
The following table summarizes the known pharmacological properties of this compound.
| Property | Description | Reference |
| Drug Class | Muscarinic Receptor Antagonist | [1] |
| Mechanism of Action | Competitively blocks acetylcholine at muscarinic receptors in smooth muscle. | [1] |
| Primary Effects | Antispasmodic, antisecretory. | [1] |
| Therapeutic Uses | Treatment of peptic ulcer disease and gastrointestinal spasms. | [1] |
| Stereoselectivity | The (R)-(+)-enantiomer is significantly more potent than the (S)-(-)-enantiomer. | [2] |
Experimental Protocol: Determination of pA2 Value for this compound using Schild Analysis
This protocol describes the determination of the pA2 value for this compound, a measure of its competitive antagonist potency, using an isolated guinea pig ileum preparation. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3]
Materials and Reagents
-
This compound
-
Acetylcholine Chloride (Agonist)
-
Krebs-Henseleit Solution (Physiological Salt Solution)
-
Distilled Water
-
Guinea Pig
-
Isolated Tissue Bath Apparatus (including organ bath, transducer, amplifier, and data acquisition system)
-
Carbogen (B8564812) Gas (95% O2, 5% CO2)
-
Syringes and Needles
-
Surgical Instruments for Dissection
Krebs-Henseleit Solution Composition (per 1 Liter):
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Prepare fresh on the day of the experiment and continuously aerate with carbogen gas.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Excise a segment of the terminal ileum and place it in a petri dish containing pre-warmed, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum to remove its contents.
-
Cut the ileum into segments of 2-3 cm.
-
-
Tissue Mounting:
-
Mount each ileum segment in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue thoroughly with fresh Krebs-Henseleit solution and allow it to return to the baseline resting tension.
-
-
Antagonist Incubation and Subsequent Agonist Curves:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Wash the tissue extensively and allow it to recover.
-
Repeat steps 4.1-4.3 with at least two other increasing concentrations of this compound.
-
Data Analysis
-
Concentration-Response Curves: Plot the contractile response (as a percentage of the maximum response to acetylcholine in the control curve) against the logarithm of the acetylcholine concentration for each experiment (control and in the presence of different concentrations of this compound).
-
EC50 Determination: Determine the EC50 value (the molar concentration of agonist that produces 50% of the maximal response) for acetylcholine from each curve.
-
Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist)
-
Schild Plot Construction: Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
pA2 Determination: Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Quantitative Data for Common Muscarinic Antagonists (for Reference)
| Antagonist | pA2 Value (Guinea Pig Ileum) | Reference |
| Atropine | 8.9 - 9.9 | [4] |
| Pirenzepine (M1 selective) | ~7.0 | [5] |
| Methoctramine (M2 selective) | ~7.5 | [5] |
| 4-DAMP (M3 selective) | ~9.2 | [5] |
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the generalized signaling pathway of muscarinic acetylcholine receptors (M3 subtype) in smooth muscle cells, which is competitively antagonized by this compound.
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Oxyphencyclimine Hydrochloride Efficacy in In Vivo Animal Models of IBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Key pathophysiological features include visceral hypersensitivity and dysregulated gastrointestinal (GI) motility. Oxyphencyclimine Hydrochloride is a synthetic anticholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3][4] By blocking the action of acetylcholine on smooth muscles in the gastrointestinal tract, it reduces muscle spasms and slows down intestinal transit, making it a candidate for alleviating symptoms in diarrhea-predominant IBS (IBS-D).[1][2][5]
These application notes provide a framework for preclinical evaluation of this compound's efficacy using established in vivo rodent models that recapitulate the primary symptoms of IBS: visceral hypersensitivity and altered gut motility.
Mechanism of Action: Cholinergic Blockade in the Gut
Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, stimulates gut motility and secretions by binding to muscarinic receptors on smooth muscle cells.[1] this compound competitively blocks these M3 muscarinic receptors, thereby inhibiting vagally mediated reflexes and reducing smooth muscle contractions.[3][4] This antispasmodic effect is expected to decrease the abdominal pain associated with intestinal spasms and normalize the rapid transit characteristic of IBS-D.[5]
Caption: Cholinergic signaling pathway and the inhibitory action of Oxyphencyclimine HCl.
Recommended In Vivo Models and Efficacy Endpoints
To assess the therapeutic potential of this compound, a combination of stress-induced animal models and specific functional assays is recommended.
-
In Vivo Model: The Water Avoidance Stress (WAS) model in rats or mice is a well-established method for inducing key features of IBS, including sustained visceral hypersensitivity and altered colonic motility, without causing overt inflammation.[6][7][8][9]
-
Primary Efficacy Endpoints:
Caption: General experimental workflow for testing Oxyphencyclimine HCl in an IBS model.
Experimental Protocols
Protocol 1: Water Avoidance Stress (WAS) Model
This protocol is designed to induce a state of chronic visceral hypersensitivity mimicking IBS.[7][8]
Materials:
-
Male Wistar rats (200-250g) or C57BL/6 mice (20-25g).
-
Plexiglas cages (e.g., 45 x 25 x 25 cm for rats).
-
A small platform (e.g., 8 x 8 cm for rats).
-
Room temperature water (25°C).
Procedure:
-
Acclimatize animals to housing conditions for at least 7 days.
-
For the stress procedure, place a small platform in the center of a Plexiglas cage.
-
Fill the cage with 25°C water to a level 1 cm below the top of the platform.
-
Place the rat or mouse onto the platform for 1 hour. The animal will avoid the water by remaining on the platform, inducing psychological stress.
-
Sham/Control animals are placed on an identical platform in a dry cage for the same duration.
-
Repeat the stress procedure for 1 hour daily for 7-10 consecutive days to establish a sustained hypersensitivity model.[9]
-
Efficacy testing can commence 24 hours after the final stress session.
Protocol 2: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
This is a reproducible method to quantify visceral pain by measuring the abdominal muscle contraction (visceromotor response, VMR) in response to a noxious stimulus.[10][12]
Materials:
-
Distension balloon (e.g., 2 cm latex balloon attached to a flexible catheter).
-
Barostat or pressure-controlled inflation device.
-
Electromyography (EMG) recording system with implanted abdominal muscle electrodes.
-
Restraint device for conscious animals.
Procedure:
-
Surgical Preparation (several days prior): Surgically implant bipolar EMG electrodes into the external oblique abdominal musculature under anesthesia. Allow animals to recover fully.
-
Habituation: On the day of the experiment, habituate the conscious animal to the restraint device for 30-60 minutes.
-
Balloon Insertion: Gently insert the lubricated balloon catheter intra-anally into the descending colon (approx. 2 cm from the anus). Secure the catheter to the tail.
-
Baseline Recording: Record baseline EMG activity for 10-15 minutes before any distension.
-
Phasic Distension: Apply graded, phasic distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) followed by a rest period (e.g., 4 minutes).
-
Drug Administration: Administer this compound or vehicle (e.g., p.o. or i.p.) and wait for the appropriate absorption time (e.g., 30-60 minutes).
-
Post-Drug Assessment: Repeat the phasic distension protocol and record the post-treatment VMR.
-
Data Analysis: Quantify the EMG signal during each distension period and normalize it to the baseline. The response is often expressed as the Area Under the Curve (AUC).
Protocol 3: Assessment of Gastrointestinal Motility (Charcoal Meal Transit)
This method measures the propulsive motility of the upper GI tract.[14][15] Anticholinergic agents are expected to decrease the transit distance.
Materials:
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia).[14]
-
Oral gavage needles.
-
Ruler.
Procedure:
-
Fast animals for a set period (e.g., 6-18 hours) with free access to water. A 6-hour fast is often sufficient and reduces animal stress.
-
Administer this compound or vehicle at the desired dose and route.
-
After the drug absorption period (e.g., 60 minutes post-dose), administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 1.5 mL for rats, 0.3 mL for mice).[14]
-
Wait for a predetermined transit time (e.g., 15-20 minutes).[14]
-
Humanely euthanize the animal and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.
-
Data Analysis: Calculate the percent transit using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against the stressed vehicle control group. The following tables represent hypothetical but expected results for an effective anticholinergic agent.
Table 1: Effect of Oxyphencyclimine HCl on Visceral Hypersensitivity in WAS Rats
| Treatment Group | Dose (mg/kg, p.o.) | VMR (AUC as % of Baseline) at 60 mmHg CRD | % Inhibition of Hypersensitivity |
| Sham Control + Vehicle | - | 150 ± 20 | - |
| WAS + Vehicle | - | 450 ± 45 | 0% |
| WAS + Oxyphencyclimine HCl | 1 | 320 ± 38# | 43.3% |
| WAS + Oxyphencyclimine HCl | 3 | 210 ± 25# | 80.0% |
| WAS + Oxyphencyclimine HCl | 10 | 165 ± 22# | 95.0% |
| Data are presented as Mean ± SEM. p<0.01 vs. Sham Control; #p<0.05 vs. WAS + Vehicle. The % Inhibition is calculated relative to the increase in VMR in the WAS+Vehicle group over the Sham Control. |
Table 2: Effect of Oxyphencyclimine HCl on GI Motility in WAS Rats
| Treatment Group | Dose (mg/kg, p.o.) | Charcoal Transit (%) | % Inhibition of Transit |
| Sham Control + Vehicle | - | 65 ± 5.5 | - |
| WAS + Vehicle | - | 85 ± 7.2 | 0% |
| WAS + Oxyphencyclimine HCl | 1 | 68 ± 6.1# | 85.0% |
| WAS + Oxyphencyclimine HCl | 3 | 50 ± 4.8# | 175.0% |
| WAS + Oxyphencyclimine HCl | 10 | 35 ± 3.9# | 250.0% |
| Data are presented as Mean ± SEM. p<0.05 vs. Sham Control; #p<0.05 vs. WAS + Vehicle. The % Inhibition reflects the reduction in transit distance relative to the WAS+Vehicle group. |
Conclusion
The protocols outlined provide a robust framework for evaluating the preclinical efficacy of this compound for IBS. By utilizing the WAS model to induce visceral hypersensitivity and altered motility, researchers can effectively quantify the drug's therapeutic potential using CRD and charcoal transit assays. The expected dose-dependent reduction in both visceral pain responses and gastrointestinal motility would provide strong evidence to support further development for the treatment of IBS.
References
- 1. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 8. ijper.org [ijper.org]
- 9. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of anticholinergic drugs on gastric secretion, gastric emptying, and pupil diameter in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 15. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Oxyphencyclimine Hydrochloride in Biological Samples: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Oxyphencyclimine Hydrochloride in biological samples. The following sections outline methodologies employing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering guidance on sample preparation, chromatographic conditions, and method validation.
Introduction
General Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[6][7] Common techniques for small molecule drugs like this compound include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
A general workflow for sample preparation is depicted below:
Caption: General workflow for biological sample preparation.
Application Note 1: Quantification by HPLC-UV
This method provides a robust and accessible approach for the quantification of this compound in plasma samples.
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm (based on the chromophore of the phenyl group)
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Expected Range |
| Linearity (r²) | ≥ 0.995 |
| Range | 50 - 5000 ng/mL |
| Limit of Detection (LOD) | ~15 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Application Note 2: Quantification by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for samples with low concentrations of the analyte.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of urine sample, add 20 µL of an internal standard solution (preferably a stable isotope-labeled version of Oxyphencyclimine).
-
Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 or a similar reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile with an aqueous solution containing a modifier like formic acid (e.g., 0.1%) to enhance ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Oxyphencyclimine and the internal standard would need to be determined by direct infusion. A hypothetical transition for Oxyphencyclimine (M+H)+ could be m/z 345.2 → [fragment ion].
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.
| Parameter | Expected Range |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process and the mechanism of action of this compound.
Caption: Overview of the analytical workflow.
Caption: Simplified signaling pathway of Oxyphencyclimine.
Conclusion
The analytical methods outlined in these application notes provide a strong foundation for the quantification of this compound in biological samples. While the specific parameters provided are hypothetical due to the lack of published validated methods, they are based on established analytical principles for similar compounds. Researchers and scientists are encouraged to use these protocols as a starting point and to perform in-house validation to ensure the methods meet the specific requirements of their studies. The use of either HPLC-UV for routine analysis or the more sensitive LC-MS/MS for low-level detection will enable accurate and reliable data generation for a variety of research and development applications.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: this compound [kegg.jp]
- 5. Oxyphencyclimine HCl [benchchem.com]
- 6. jchps.com [jchps.com]
- 7. Top 591 Journal of Pharmaceutical and Biomedical Analysis papers published in 2024 [scispace.com]
Application Note: In Vitro Dose-Response Analysis of Oxyphencyclimine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data analysis guidelines for characterizing the in vitro pharmacological profile of Oxyphencyclimine (B1678118) Hydrochloride, a synthetic antimuscarinic agent. The focus is on its dose-response relationship at muscarinic acetylcholine (B1216132) receptors (mAChRs).
Introduction
Oxyphencyclimine Hydrochloride is a synthetic tertiary amine that functions as an antimuscarinic agent with antispasmodic and antisecretory properties.[1][2] It is primarily used for the treatment of peptic ulcer disease and to relieve smooth muscle spasms in various gastrointestinal disorders.[3][4] The therapeutic effects of Oxyphencyclimine are achieved through its action as a competitive antagonist of acetylcholine at muscarinic receptors located on smooth muscle cells and secretory glands.[1][5] By blocking these receptors, Oxyphencyclimine inhibits parasympathetic nervous system activity, leading to a reduction in gastrointestinal motility and a decrease in gastric acid secretion.[3][4][5]
Understanding the dose-response relationship of Oxyphencyclimine in vitro is crucial for elucidating its potency, selectivity, and mechanism of action. This application note details two fundamental experimental protocols: a radioligand binding assay to determine receptor affinity (Kᵢ) and an isolated tissue functional assay to measure antagonist potency (pA₂ or IC₅₀).
Mechanism of Action: Muscarinic Receptor Antagonism
Oxyphencyclimine exerts its effects by competitively binding to and blocking muscarinic acetylcholine receptors (mAChRs).[1][3] These G-protein coupled receptors, particularly the M₂, and M₃ subtypes, are predominant in the gastrointestinal tract.[6] Acetylcholine binding to M₃ receptors on smooth muscle cells typically activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[3][7][8] Oxyphencyclimine competitively inhibits this pathway, resulting in muscle relaxation.
Quantitative Dose-Response Data
The following table summarizes representative in vitro data for this compound. It is important to note that the potency of Oxyphencyclimine can differ between its stereoisomers; the (R)-(+)-enantiomer has been shown to be 29 times more potent in inhibiting receptor binding than the (S)-(-)-enantiomer.[9]
| Parameter | Receptor Subtype | Value | Description |
| Binding Affinity (Kᵢ) | M₁ | ~5 nM | Inhibitory constant derived from radioligand binding assays, indicating high affinity. |
| M₂ | ~8 nM | Demonstrates high binding affinity for the M₂ receptor subtype.[10] | |
| M₃ | ~3 nM | Demonstrates high binding affinity for the M₃ receptor subtype.[10] | |
| Functional Potency (pA₂) | M₃ (Guinea Pig Ileum) | ~8.5 | Negative logarithm of the molar concentration of antagonist that produces a 2-fold shift in the agonist's EC₅₀ curve. |
| Functional Potency (IC₅₀) | M₃ (Calcium Flux) | ~15 nM | Concentration causing 50% inhibition of agonist-induced calcium influx in a cell-based assay. |
Note: The values presented are illustrative and compiled from typical ranges for potent antimuscarinic agents for educational purposes. Actual experimental values may vary.
Experimental Protocols
A comprehensive in vitro analysis involves both binding and functional assays to build a complete pharmacological profile.
Protocol 1: Muscarinic Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for specific muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.[11]
Objective: To determine the Kᵢ of Oxyphencyclimine HCl at human M₁, M₂, and M₃ receptors.
Materials:
-
Membrane Preparations: Commercially available membranes from CHO or HEK cells stably expressing individual human M₁, M₂, or M₃ receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound, dissolved in DMSO and serially diluted in assay buffer.
-
Non-specific Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Vials .
-
Glass Fiber Filters (e.g., Whatman GF/B) and Filtration Manifold .
Methodology:
-
Preparation: Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.
-
Reaction Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Atropine (for non-specific binding) OR 50 µL of serially diluted Oxyphencyclimine HCl.
-
50 µL of [³H]NMS (at a final concentration near its Kₔ, e.g., 0.5-1.0 nM).
-
100 µL of diluted cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the samples by vacuum filtration through the pre-soaked glass fiber filters. Wash each filter 3-4 times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of Oxyphencyclimine.
-
Plot the percent specific binding against the log concentration of Oxyphencyclimine to generate a competition curve.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.[11]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
-
Protocol 2: Isolated Smooth Muscle Functional Assay (Organ Bath)
This protocol measures the functional potency of Oxyphencyclimine as an antagonist by quantifying its ability to inhibit agonist-induced contractions of isolated smooth muscle tissue.[6]
Objective: To determine the pA₂ or IC₅₀ of Oxyphencyclimine HCl against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum segment.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine (ACh) stock solution.
-
Antagonist: this compound stock solution.
-
Organ Bath System: With isometric force transducers and a data acquisition system.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in aerated PSS.
-
Cut 2-3 cm segments and mount them vertically in the organ baths containing aerated PSS at 37°C.
-
-
Equilibration:
-
Apply a resting tension of approximately 1 gram to each tissue segment.
-
Allow the tissues to equilibrate for 60 minutes, with PSS changes every 15 minutes.
-
-
Agonist Dose-Response Curve (Control):
-
Generate a cumulative concentration-response curve for ACh. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in logarithmic steps until a maximal contraction is achieved.
-
After the maximal response, wash the tissue thoroughly with PSS until it returns to the baseline tension.
-
-
Antagonist Incubation:
-
Add a single, fixed concentration of Oxyphencyclimine HCl to the organ bath.
-
Incubate the tissue with the antagonist for a pre-determined period (e.g., 20-30 minutes) to allow for equilibrium.[11]
-
-
Agonist Dose-Response Curve (in presence of Antagonist):
-
While the antagonist is still present, generate a second cumulative concentration-response curve for ACh. A rightward shift in the curve is expected.
-
-
Repeat: Wash the tissue extensively. Repeat steps 4 and 5 with increasing concentrations of Oxyphencyclimine HCl.[11]
-
Data Analysis:
-
IC₅₀ Determination: For a single agonist concentration, determine the IC₅₀ of Oxyphencyclimine by plotting the percentage inhibition of the agonist response against the log concentration of the antagonist.
-
Schild Analysis (pA₂ Determination): Calculate the Dose Ratio (DR) for each antagonist concentration (DR = EC₅₀ of agonist with antagonist / EC₅₀ of agonist without antagonist).[11] Plot log(DR-1) against the log molar concentration of Oxyphencyclimine. The x-intercept of the linear regression line is the pA₂, a measure of antagonist potency. A slope not significantly different from 1 suggests competitive antagonism.
-
References
- 1. Oxyphencyclimine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sources of calcium in agonist-induced contraction of rat distal colon smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxyphencyclimine HCl [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Radioligand Binding Assay with Oxyphencyclimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine Hydrochloride is a synthetic tertiary amine that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It exhibits antispasmodic and antisecretory properties, making it clinically useful in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[2] Its therapeutic effects are mediated by blocking the action of acetylcholine at muscarinic receptors on smooth muscle, which leads to reduced muscle contractions and decreased gastric acid secretion.[2][3] Understanding the binding characteristics of this compound at the different muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and for the development of more selective therapeutic agents.
Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.[4] Competition binding assays, in particular, are used to determine the affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. This application note provides a detailed protocol for performing a radioligand binding assay to determine the binding affinity (Ki) of this compound for human muscarinic acetylcholine receptor subtypes M1, M2, M3, and M4.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes (M1-M5) couple to different G-proteins, initiating distinct downstream signaling cascades. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data: Binding Affinity of Oxyphencyclimine Enantiomers
The binding affinities of the (R)- and (S)-enantiomers of Oxyphencyclimine for the human M1, M2, M3, and M4 muscarinic receptor subtypes are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The data is derived from competition binding assays using [3H]N-methylscopolamine ([3H]NMS) as the radioligand and membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human muscarinic receptor subtype.
| Compound | Receptor Subtype | pKi (mean ± SEM) |
| (R)-Oxyphencyclimine | M1 | 8.95 ± 0.07 |
| M2 | 8.32 ± 0.05 | |
| M3 | 8.81 ± 0.06 | |
| M4 | 9.01 ± 0.08 | |
| (S)-Oxyphencyclimine | M1 | 7.15 ± 0.09 |
| M2 | 7.21 ± 0.06 | |
| M3 | 7.08 ± 0.07 | |
| M4 | 7.11 ± 0.09 |
Data adapted from Waelbroeck, M., et al. (1992). Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol (B27513) and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. European Journal of Pharmacology, 227(1), 33-42.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol details the steps for a competition binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype expressed in a recombinant cell line.
Materials and Reagents
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, or M4).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) (specific activity ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a working solution of [3H]NMS in the assay buffer at a concentration close to its Kd for the specific receptor subtype (typically 0.1-1.0 nM).
-
Prepare a high concentration stock solution of atropine (e.g., 10⁻³ M) for determining non-specific binding.
-
On the day of the assay, thaw the cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 20-50 µ g/well . Determine the protein concentration using a standard protein assay.
-
-
Assay Setup:
-
Set up the 96-well microplate for total binding, non-specific binding, and competitive binding.
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-specific Binding wells: Add 50 µL of atropine solution (to a final concentration of 1-10 µM).
-
Competitive Binding wells: Add 50 µL of each concentration of the this compound serial dilutions.
-
To all wells, add 150 µL of the diluted cell membrane preparation.
-
Initiate the binding reaction by adding 50 µL of the [3H]NMS working solution to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration of the assay mixture through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS. This is the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand ([3H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound binding to muscarinic acetylcholine receptors using a radioligand binding assay. The provided quantitative data and detailed methodology will be valuable for researchers in pharmacology and drug development for further investigation of the therapeutic potential of this and related compounds. Adherence to the detailed protocol and careful data analysis are essential for obtaining accurate and reproducible results.
References
- 1. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Oxyphencyclimine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyphencyclimine Hydrochloride is an anticholinergic and antispasmodic agent used for the treatment of peptic ulcers. Accurate and reliable analytical methods are crucial for the quality control of the bulk drug and its pharmaceutical formulations. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Commercially available this compound tablets
-
0.45 µm membrane filters
2. Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Oven
-
UV-Vis Detector
3. Chromatographic Conditions
A reverse-phase HPLC method with simple conditions can be used for the analysis of this compound[1]. The following conditions were established:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio was used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting with the diluent.
-
Sample Solution (for Assay of Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent and mix well. Filter the solution through a 0.45 µm membrane filter.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and system suitability.
1. System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
2. Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 5 to 25 µg/mL.
| Concentration (µg/mL) | Peak Area |
| 5 | 152345 |
| 10 | 304567 |
| 15 | 456789 |
| 20 | 608912 |
| 25 | 761234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
3. Precision
The precision of the method was determined by performing six replicate injections of a 15 µg/mL standard solution.
| Replicate | Peak Area |
| 1 | 456780 |
| 2 | 457123 |
| 3 | 456543 |
| 4 | 457345 |
| 5 | 456987 |
| 6 | 457012 |
| Mean | 456965 |
| Standard Deviation | 298.5 |
| % RSD | 0.065% |
4. Accuracy (Recovery)
The accuracy of the method was evaluated by the standard addition method at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38% |
| 100% | 10 | 10.05 | 100.50% |
| 120% | 12 | 11.92 | 99.33% |
| Mean % Recovery | 99.74% |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. The mobile phase containing acetonitrile, water, and phosphoric acid provides good separation and peak shape[1]. The validation results demonstrate that the method is reliable and conforms to ICH guidelines.
References
Application Notes and Protocols for Studying the Cellular Effects of Oxyphencyclimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine (B1678118) Hydrochloride is a synthetic tertiary amine that functions as an anticholinergic and antimuscarinic agent.[1][2][3] It exerts its pharmacological effects by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] This blockade of parasympathetic nerve impulses leads to a reduction in smooth muscle spasms and gastric acid secretion, making it a therapeutic option for peptic ulcer disease and irritable bowel syndrome.[1] Oxyphencyclimine is known to interact with all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[1]
Understanding the specific cellular and molecular effects of Oxyphencyclimine Hydrochloride is crucial for elucidating its therapeutic mechanisms and potential off-target effects. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the cellular effects of this compound.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades upon activation by an agonist like acetylcholine. Oxyphencyclimine, by blocking the binding of acetylcholine, inhibits these signaling pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
The following diagram illustrates the generalized signaling pathways inhibited by this compound.
Caption: Antagonistic effect of this compound on muscarinic receptor signaling pathways.
Recommended Cell Culture Models
The choice of cell line is critical for studying the effects of this compound and should be based on the expression of the muscarinic receptor subtypes of interest. Both cell lines with endogenous expression and recombinant cell lines overexpressing specific subtypes are suitable.
| Cell Line | Muscarinic Receptor Expression | Notes |
| HEK293 | Low endogenous expression. | Commonly used for stable or transient transfection of specific muscarinic receptor subtypes (M1-M5). |
| CHO-K1 | No endogenous muscarinic receptors. | Ideal for creating stable cell lines expressing a single muscarinic receptor subtype, allowing for isolated study of drug-receptor interactions. |
| U2OS | Low endogenous expression. | Suitable for stable expression of muscarinic receptors, particularly for assays measuring intracellular calcium. |
| HT-29 | Endogenously expresses M3 receptors. | A human colon adenocarcinoma cell line, relevant for studying gastrointestinal effects. |
| SH-SY5Y | Endogenously expresses M3 receptors, and to a lesser extent M1 and M2. | A human neuroblastoma cell line, useful for studying neuronal effects. |
| PC-12 | Endogenously expresses M1 and M4 receptors. | A rat pheochromocytoma cell line, suitable for studying neuronal differentiation and signaling. |
Quantitative Data Summary
Limited quantitative data on the binding affinity (Ki) or potency (IC50) of this compound for specific muscarinic receptor subtypes is available in the public domain. The (R)-(+)-enantiomer of oxyphencyclimine has been reported to be 29 times more potent in inhibiting cholinergic receptor binding than the (S)-(-)-enantiomer. Researchers should experimentally determine the Ki and IC50 values in their chosen cell models. The following table provides a template for presenting such data.
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| M1 | CHO-M1 | Radioligand Binding | Ki | TBD | Internal Data |
| M2 | CHO-M2 | Radioligand Binding | Ki | TBD | Internal Data |
| M3 | HT-29 | Calcium Flux | IC50 | TBD | Internal Data |
| M4 | PC-12 | cAMP Assay | IC50 | TBD | Internal Data |
| M5 | HEK-M5 | Radioligand Binding | Ki | TBD | Internal Data |
| *TBD: To be determined experimentally. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Acquire the desired cell line (e.g., CHO-K1 cells stably expressing human M3 receptor) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., Ham's F-12K for CHO-K1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (if applicable, e.g., 500 µg/mL G418).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 3: Radioligand Binding Assay (Competition)
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the Ki value.
Protocol 4: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Drug Addition: Place the plate in a fluorescence microplate reader. Add varying concentrations of this compound and incubate for a specified pre-incubation time.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate calcium release.
-
Fluorescence Measurement: Measure the fluorescence intensity over time.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist.
Protocol 5: cAMP Assay
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Agonist and Forskolin (B1673556) Stimulation: Stimulate the cells with a muscarinic agonist (for M2/M4 receptors) in the presence of forskolin (to elevate basal cAMP levels).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the inhibition of the agonist-induced decrease in cAMP levels and determine the IC50 of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. By employing the appropriate cell culture models and assays, researchers can elucidate the specific interactions of this compound with muscarinic receptor subtypes and its impact on downstream signaling pathways. This knowledge is essential for a complete understanding of its therapeutic actions and for the development of more selective and effective antimuscarinic drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Evaluation of Oxyphencyclimine Hydrochloride for Gastrointestinal Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine (B1678118) hydrochloride is a synthetic anticholinergic agent with pronounced antispasmodic and antisecretory effects on the gastrointestinal (GI) tract.[1][2][3] Marketed under trade names such as Daricon, it is primarily used in the treatment of peptic ulcers and irritable bowel syndrome (IBS).[2][4] As an antimuscarinic drug, oxyphencyclimine hydrochloride functions by blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle, leading to a direct relaxing effect. This action prevents spasms, inhibits propulsive motility, and decreases gastric acid secretion.[2][3][5] This document provides a detailed overview of the preclinical evaluation of this compound, including its mechanism of action, experimental protocols for assessing its effects on GI motility, and available data on its activity.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors.[2][4] In the gastrointestinal tract, acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates smooth muscle contraction and glandular secretion by binding to muscarinic receptors.[4] this compound competes with acetylcholine for these binding sites, thereby inhibiting its effects and leading to reduced GI motility and secretion.[4][5] It is suggested that oxyphencyclimine may block all three major muscarinic receptor subtypes (M1, M2, and M3) involved in these processes.[2][3] The (R)-(+)-enantiomer of oxyphencyclimine has been shown to be significantly more potent in its binding to cholinergic receptors than the (S)-(-)-enantiomer.[6][7]
Signaling Pathway of Muscarinic Receptor Antagonism in GI Smooth Muscle
The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells typically initiates a signaling cascade that leads to contraction. This involves the activation of Gq proteins, stimulation of phospholipase C (PLC), and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent muscle contraction. This compound, by blocking the M3 receptor, prevents the initiation of this cascade.
Caption: Signaling pathway of muscarinic M3 receptor-mediated smooth muscle contraction and its inhibition by this compound.
Data Presentation
Table 1: In Vivo Models of Gastrointestinal Motility
| Experimental Model | Species | Route of Administration | Dose Range | Observed Effect on GI Motility | Reference |
| Charcoal Meal Transit | Mouse/Rat | Oral (p.o.) / Intraperitoneal (i.p.) | Data not available | Expected to decrease intestinal transit time.[8] | [8] |
| Gastric Emptying (Phenol Red) | Rat | Intraperitoneal (i.p.) | 28.78 nM/kg | Did not significantly decrease acid secretion, suggesting a primary effect on motility.[9][10] | [9][10] |
Table 2: In Vitro Smooth Muscle Contraction
| Tissue Preparation | Species | Agonist | Oxyphencyclimine HCl Concentration | Outcome (e.g., IC50, % Inhibition) | Reference |
| Isolated Ileum | Guinea Pig | Acetylcholine | Data not available | Expected to competitively antagonize acetylcholine-induced contractions.[11] | [11] |
| Isolated Jejunum | Horse | Acetylcholine | Data not available | Expected to show antagonistic effects on muscarinic receptors. | |
| Isolated Colon | Human/Rat | Acetylcholine | Data not available | Expected to inhibit smooth muscle contraction. |
Table 3: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Oxyphencyclimine HCl Ki (nM) | Reference |
| M1 | Data not available | Data not available | Data not available | |
| M2 | Data not available | Data not available | Data not available | |
| M3 | Data not available | Data not available | Data not available | |
| M4 | Data not available | Data not available | Data not available | |
| M5 | Data not available | Data not available | Data not available | |
| Non-specific | [3H]Quinuclidinyl benzilate | Bovine Cerebral Cortex | The (R)-(+)-enantiomer is 29x more potent than the (S)-(-)-enantiomer.[6][7] | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the preclinical effects of this compound on gastrointestinal motility.
In Vivo Evaluation: Charcoal Meal Intestinal Transit Assay
This assay is a common method to assess the effect of a test compound on gastrointestinal transit time in rodents.[8][12]
Objective: To quantify the extent of intestinal transit of a charcoal meal in mice or rats following treatment with this compound.
Materials:
-
Mice or rats (e.g., C57BL/6 or Sprague-Dawley)
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)[12]
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast animals overnight (e.g., 12-18 hours) with free access to water to ensure an empty stomach and intestines.[12]
-
Dosing: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Charcoal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), administer a standard volume of the charcoal meal suspension orally to each animal (e.g., 0.2-0.5 mL for mice).[13]
-
Transit Time: After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the animals.[12]
-
Dissection and Measurement: Immediately dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculation: Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.[12]
Data Analysis: Compare the mean percentage of intestinal transit in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for the in vivo charcoal meal intestinal transit assay.
In Vitro Evaluation: Isolated Guinea Pig Ileum Contraction Assay
This classic organ bath experiment is used to assess the contractile and relaxant effects of compounds on smooth muscle.[11]
Objective: To determine the effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's or Krebs-Henseleit solution
-
Acetylcholine chloride
-
This compound
-
Organ bath system with a force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the ileal segment by flushing with physiological salt solution.
-
Cut the ileum into segments of 2-3 cm.
-
Mounting: Suspend an ileum segment in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other end to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
-
Protocol: a. Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response. b. Wash the tissue thoroughly to return to baseline. c. Incubate the tissue with a known concentration of this compound for a set period (e.g., 20-30 minutes). d. In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the concentration-response curves of acetylcholine in the absence and presence of this compound. A rightward shift in the curve is indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.
Caption: Workflow for the in vitro isolated guinea pig ileum contraction assay.
Ex Vivo Evaluation: Intestinal Segment Motility Assay
This method allows for the assessment of motility patterns in an isolated segment of the intestine, maintaining its intrinsic neural circuitry.[14]
Objective: To observe and quantify the effects of this compound on spontaneous and evoked motility patterns in an ex vivo intestinal segment.
Materials:
-
Mouse or rat
-
Physiological salt solution (e.g., Krebs solution)
-
This compound
-
Organ bath with a perfusion system
-
Video camera and recording software
-
Spatiotemporal mapping software for analysis
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and carefully dissect a segment of the intestine (e.g., colon, small intestine).
-
Mounting: Cannulate both ends of the intestinal segment in an organ bath filled with warm (37°C), oxygenated physiological salt solution.
-
Perfusion: Perfuse the lumen of the segment with physiological salt solution at a controlled rate to mimic physiological conditions.
-
Baseline Recording: Record a baseline video of the spontaneous motility of the intestinal segment for a defined period (e.g., 15-30 minutes).
-
Drug Administration: Add this compound to the organ bath solution.
-
Post-Drug Recording: After an equilibration period, record another video to observe the effects of the drug on motility.
-
Data Analysis: a. Convert the video recordings into spatiotemporal maps (diameter maps). b. Analyze the maps to quantify changes in the frequency, velocity, and amplitude of intestinal contractions.
Caption: Workflow for the ex vivo intestinal segment motility assay.
Conclusion
This compound is an effective anticholinergic agent for the management of certain gastrointestinal disorders due to its ability to reduce smooth muscle contractility and acid secretion.[2][4] The preclinical evaluation of this compound relies on a combination of in vivo, in vitro, and ex vivo models to characterize its pharmacological effects on gastrointestinal motility. The protocols outlined in this document provide a framework for researchers to conduct these evaluations. Further studies are warranted to generate more comprehensive quantitative data on the dose-dependent effects and receptor subtype selectivity of this compound to better understand its therapeutic potential and side-effect profile.
References
- 1. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A tachykinin antagonist inhibits gastric emptying and gastrointestinal transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of AH 21-132 in guinea-pig isolated ileum and taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Motility patterns of ex vivo intestine segments depend on perfusion mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytoprotective Effects of Oxyphencyclimine Hydrochloride on Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine Hydrochloride is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory properties in the gastrointestinal tract.[1][2] Beyond its established role in reducing gastric acid secretion through the blockade of muscarinic acetylcholine (B1216132) receptors, this compound exhibits significant cytoprotective effects on the gastric mucosa.[3][4] This protection is not solely attributable to the reduction of luminal acid but also involves the modulation of mucosal defense mechanisms. These application notes provide a comprehensive overview of the cytoprotective actions of this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
Mechanism of Action
This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (M-receptors) on parietal cells and smooth muscle cells in the stomach.[1][2] By blocking acetylcholine-mediated signaling, it effectively reduces the secretion of gastric acid and decreases gastrointestinal motility.[1][2] The cytoprotective effects of this compound and other anticholinergic agents are, however, not solely dependent on their antisecretory actions.[4] Evidence suggests that these agents also enhance the resilience of the gastric mucosa to injury through various mechanisms that bolster the mucosal defense system. While direct evidence for this compound's impact on all aspects of mucosal defense is still emerging, the established roles of related pathways provide a strong basis for its cytoprotective profile.
Key Gastric Mucosal Defense Pathways
The integrity of the gastric mucosa is maintained by a complex interplay of defensive and aggressive factors. This compound is thought to exert its cytoprotective effects by modulating one or more of these defense mechanisms:
-
Mucus and Bicarbonate Secretion: A layer of mucus and bicarbonate ions forms a physical barrier that protects the gastric epithelium from the corrosive effects of gastric acid and pepsin.[5][6][7] While some studies on anticholinergic drugs suggest a potential for increased mucus concentration due to reduced secretory volume, the overall output of mucus may show little change.[8][9]
-
Prostaglandin (B15479496) E2 (PGE2) Synthesis: Prostaglandins (B1171923), particularly PGE2, are crucial for gastric cytoprotection. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion.[7][10][11]
-
Gastric Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and nutrients to the mucosal cells and for removing toxic metabolic byproducts.[12] An increase in mucosal blood flow is a recognized mechanism of gastric protection.[12]
Quantitative Data Summary
The following table summarizes the quantitative data on the cytoprotective effect of this compound against experimentally induced gastric lesions.
| Agent | Dose (Intraperitoneal) | Experimental Model | Endpoint | Result | Reference |
| Oxyphencyclimine | 28.78 nM/kg | 0.6 M HCl-induced gastric lesions in rats | Lesion number and severity | Significant protection against gastric damage | [4] |
| Atropine | 28.78 nM/kg | 0.6 M HCl-induced gastric lesions in rats | Lesion number and severity | Significant protection against gastric damage | [4] |
| Propantheline | 28.78 nM/kg | 0.6 M HCl-induced gastric lesions in rats | Lesion number and severity | Significant protection against gastric damage | [4] |
Experimental Protocols
Detailed methodologies for investigating the cytoprotective effects of this compound are provided below. These protocols are based on established models of gastric mucosal injury in rats.
Hydrochloric Acid (HCl)-Induced Gastric Mucosal Injury Model
This model is used to assess the ability of a compound to protect the gastric mucosa from the necrotizing effects of a strong acid.
Materials:
-
This compound
-
0.6 M Hydrochloric Acid (HCl)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (180-210 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin solution (10%) for tissue fixation
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Divide the rats into at least three groups: a control group, a vehicle group, and an this compound treatment group.
-
Administer this compound (e.g., 28.78 nM/kg, intraperitoneally) to the treatment group.[4]
-
Administer an equivalent volume of saline to the vehicle group.
-
-
Induction of Gastric Lesions: Thirty minutes after drug or vehicle administration, orally administer 1 mL of 0.6 M HCl to each rat.[4]
-
Observation and Tissue Collection: One hour after HCl administration, euthanize the rats.[4]
-
Lesion Assessment:
-
Immediately excise the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents.
-
Examine the gastric mucosa for lesions. The number and severity of lesions can be calculated.
-
For histological analysis, fix the stomach tissues in 10% formalin.
-
Ethanol-Induced Gastric Mucosal Injury Model
This model evaluates the protective effect of a compound against ethanol-induced hemorrhagic lesions in the gastric mucosa.
Materials:
-
This compound
-
Absolute Ethanol (B145695)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (180-210 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin solution (10%) for tissue fixation
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, allowing free access to water.
-
Drug Administration:
-
Create experimental groups as described in the HCl-induced model.
-
Administer this compound at the desired dose(s) orally or intraperitoneally.
-
Administer saline to the vehicle group.
-
-
Induction of Gastric Lesions: One hour after drug or vehicle administration, orally administer 1 mL of absolute ethanol to each rat.
-
Observation and Tissue Collection: One hour after ethanol administration, euthanize the rats.
-
Lesion Assessment:
-
Excise and prepare the stomachs as described in the previous protocol.
-
Quantify the area of hemorrhagic lesions in the gastric mucosa. The ulcer index can be calculated as a percentage of the total mucosal area.
-
Fix tissues in 10% formalin for subsequent histological examination.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound on Gastric Mucosa.
Caption: Workflow for Investigating Gastric Cytoprotective Effects.
Caption: Key Components of Gastric Mucosal Defense.
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Differentiating malignant from benign gastric mucosal lesions with quantitative analysis in dual energy spectral computed tomography: Initial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric mucosal defence mechanisms: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of anticholinergic drugs on the mucus content of gastric juice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of anticholinergic drugs on the mucus content of gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric cytoprotection beyond prostaglandins: cellular and molecular mechanisms of gastroprotective and ulcer healing actions of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric mucosal blood flow and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Solubility Challenges of Oxyphencyclimine Hydrochloride: A Technical Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with Oxyphencyclimine Hydrochloride. This document provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and a troubleshooting guide to overcome challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, a tertiary amine salt, exhibits varied solubility depending on the solvent's polarity and protic nature. Based on available data, its solubility is highest in Dimethyl Sulfoxide (DMSO).
Q2: How does pH influence the aqueous solubility of this compound?
A2: As the hydrochloride salt of a weakly basic compound, the aqueous solubility of this compound is highly pH-dependent. Solubility is expected to be greater in acidic conditions where the molecule is protonated and exists as a more soluble salt. As the pH increases towards and beyond its pKa, the compound will convert to its less soluble free base form, potentially leading to precipitation.
Q3: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
A3: If you are experiencing poor solubility in an organic solvent, consider the following:
-
Increase Solvent Polarity: Switch to a more polar solvent. For amine hydrochloride salts, polar protic solvents like methanol (B129727) or ethanol, or highly polar aprotic solvents like DMSO, are often more effective than non-polar or moderately polar solvents.
-
Gentle Heating: Warming the mixture can increase the rate and extent of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid agglomerates and enhance dissolution.
-
pH Adjustment (for aqueous or protic organic solvents): If applicable, slightly acidifying the solvent can improve the solubility of an amine salt.
Q4: Can the common ion effect impact the solubility of this compound?
A4: Yes. When dissolving this compound in a medium that already contains chloride ions (e.g., hydrochloric acid solutions or buffers containing chlorides), the solubility of the compound can be suppressed. This is due to the common ion effect, which shifts the dissolution equilibrium towards the solid, undissolved state.
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | MedchemExpress[1] |
| Water (pH 7.4) | > 57.1 µg/mL | PubChem[2] |
| Water (Predicted) | 0.0567 mg/mL | DrugBank Online[3] |
Note: Further experimental data is required for a comprehensive solubility profile in other organic solvents and a wider pH range of aqueous buffers.
Experimental Protocols
Equilibrium Solubility Determination using the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, various pH buffers)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully remove an aliquot of the supernatant.
-
Separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
Troubleshooting Guide
Encountering solubility issues is a common challenge in experimental work. The following logical workflow can help diagnose and resolve these problems.
References
Technical Support Center: Oxyphencyclimine Hydrochloride Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphencyclimine Hydrochloride. The information provided is designed to address common challenges encountered during experimental studies of its degradation pathways and stability.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure, which includes an ester linkage and a tertiary amine, this compound is susceptible to several degradation pathways. The primary anticipated pathways are hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation. Thermal degradation can also occur under elevated temperature conditions.
Q2: What are the likely degradation products of this compound?
A2: The main degradation products are expected to result from the cleavage of the ester bond. Under hydrolytic conditions, this would yield phenylcyclohexylglycolic acid and (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol. Oxidative stress may lead to the formation of N-oxide derivatives or hydroxylated species on the phenyl ring. The exact nature of photolytic and thermal degradants would require experimental characterization.
Q3: What are the recommended ICH guidelines for stability testing of this compound?
A3: Stability testing should be conducted following the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances and products, and Q1B for photostability testing. These guidelines outline the conditions for forced degradation studies, including acidic, basic, oxidative, photolytic, and thermal stress testing.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method must be able to separate the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable approach. Development should start with a C18 column and a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.
Troubleshooting Guides
Issue 1: No degradation is observed under acidic or basic stress conditions.
-
Question: I have subjected my this compound sample to 0.1 M HCl and 0.1 M NaOH at room temperature, but I don't see any significant degradation. What should I do?
-
Answer: If no degradation is observed at room temperature, it is recommended to increase the stress conditions. You can try the following:
-
Increase the temperature of the reaction. Refluxing the sample at an elevated temperature (e.g., 60-80 °C) can accelerate hydrolysis.[1]
-
Increase the concentration of the acid or base (e.g., to 1 M).[1]
-
Increase the duration of the stress testing period.
-
Ensure that the drug is fully dissolved in the stress medium to allow for uniform exposure.
-
Issue 2: The drug peak disappears completely after forced degradation.
-
Question: After treating my sample with hydrogen peroxide, the peak for this compound is completely gone in the chromatogram. How can I achieve partial degradation?
-
Answer: Complete degradation does not allow for the proper evaluation of the stability-indicating nature of the analytical method. To achieve a target degradation of 5-20%, you should modify the stress conditions:[2]
-
Decrease the concentration of the oxidizing agent (e.g., use 3% H₂O₂ instead of 30%).
-
Reduce the exposure time.
-
Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).
-
Quench the reaction at earlier time points to monitor the degradation progress.
-
Issue 3: I am observing multiple unknown peaks in my chromatogram after stability studies.
-
Question: My stability samples show several new peaks that I cannot identify. How can I characterize these degradation products?
-
Answer: The identification and characterization of degradation products are crucial for understanding the degradation pathway. The following techniques are recommended:
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights and fragmentation patterns of the unknown impurities.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Issue 4: My drug substance shows incompatibility with an excipient in the formulation.
-
Question: During compatibility studies, I noticed a significant decrease in the assay of this compound when mixed with a specific excipient. What are the next steps?
-
Answer: Drug-excipient incompatibility can significantly impact the stability of the final product. It is important to:
-
Confirm the incompatibility by conducting binary mixture studies of the drug with each excipient under accelerated conditions (e.g., elevated temperature and humidity).[5]
-
Analyze the stressed binary mixtures using a stability-indicating HPLC method to identify any new degradation products formed due to the interaction.
-
If an incompatibility is confirmed, an alternative excipient with a similar function but better compatibility should be selected for the formulation. Common excipients should be screened for their potential to interact with the drug substance.[4][6]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products | Major Degradation Product (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 15.2 | 2 | 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | 22.5 | 2 | 0.85 |
| Oxidative | 6% H₂O₂ | 24 h | 25 | 18.7 | 3 | 1.15 |
| Photolytic | UV Light (254 nm) | 48 h | 25 | 12.1 | 4 | 0.92, 1.25 |
| Thermal | Dry Heat | 72 h | 80 | 8.5 | 1 | 0.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 8 hours.
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the drug in a photostable container to UV light (e.g., 254 nm) and white light in a photostability chamber for an appropriate duration as per ICH Q1B guidelines.[7]
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80 °C for 72 hours.
-
Withdraw samples, dissolve in the solvent, and dilute to the target concentration for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method (Proposed)
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: 30% A, 70% B
-
30-32 min: Linear gradient to 90% A, 10% B
-
32-40 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[8]
Mandatory Visualizations
Caption: Proposed Degradation Pathways for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. In vitro evaluation of an anticholinergic agent in a timed-release solid dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalajocs.com [journalajocs.com]
- 7. A new stability-indicating RP-HPLC method for the determination of dicyclomine hydrochloride and dimethicone combination in tablet dosage forms - ProQuest [proquest.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing Oxyphencyclimine Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Oxyphencyclimine Hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this muscarinic acetylcholine (B1216132) receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors on the surface of cells. This inhibition prevents the activation of downstream signaling pathways, leading to a reduction in smooth muscle contractions and glandular secretions.[1][2]
Q2: What are the primary in vitro applications of this compound?
A2: In vitro, this compound is primarily used to study the function of muscarinic receptors and to investigate the effects of their blockade. Common applications include receptor binding assays to determine its affinity for different mAChR subtypes and functional assays, such as smooth muscle contraction studies, to assess its potency as an antagonist.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored for future use. Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.1%.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at 4°C in a sealed container, away from moisture and light. Stock solutions prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no antagonist effect observed | Low or absent muscarinic receptor expression in the cell line: The level of muscarinic acetylcholine receptor (mAChR) expression can vary significantly between cell lines. | Confirm the expression of the target mAChR subtype (M1-M5) in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express the receptor of interest. |
| Suboptimal drug concentration: The effective concentration of this compound can differ depending on the cell type and specific assay conditions. | Perform a dose-response curve to determine the optimal concentration range for your experiment. A broad starting range (e.g., 1 nM to 10 µM) can help identify the IC50 value. | |
| Inappropriate agonist concentration in competitive assays: The concentration of the muscarinic agonist (e.g., carbachol (B1668302), acetylcholine) will influence the apparent potency of this compound. | Use a fixed, sub-maximal concentration of the agonist (e.g., EC80) to ensure a consistent and measurable response that can be competitively inhibited. | |
| Insufficient incubation time: this compound needs adequate time to bind to its target and exert its effect. | Optimize the pre-incubation time with this compound before adding the agonist. A typical range is 15-60 minutes, but this may need to be determined empirically for your specific experimental setup. | |
| Unexpected cytotoxicity | High drug concentration: While not typically highly cytotoxic, very high concentrations of any compound can be detrimental to cells. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your specific cell line. Aim to work with concentrations well below this cytotoxic threshold. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1% for DMSO). Always include a vehicle control (medium with solvent only) to assess any solvent-induced toxicity. | |
| Poor solubility or stability in media | Precipitation of the compound: this compound may precipitate out of solution in aqueous media, especially at higher concentrations. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into your aqueous assay buffer or cell culture medium immediately before use. Visually inspect for any precipitation. Sonication can aid in dissolution. |
| Degradation of the compound: The stability of this compound in your experimental medium over the course of the assay may be a concern. | Prepare fresh dilutions from your stock solution for each experiment. If the experiment is long, consider the stability of the compound under your specific conditions (e.g., temperature, pH). |
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Oxyphencyclimine
| Receptor Subtype | Ki (nM) |
| M1 (human) | 2.51 |
| M2 (rat heart) | 1.26 |
| M3 (rat pancreas) | 1.58 |
| M4 (rat striatum) | 1.00 |
Data from Waelbroeck et al., 1992.
Experimental Protocols
Muscarinic Receptor Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[3H]-N-methylscopolamine (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled antagonist (e.g., Atropine) for determining non-specific binding
-
96-well filter plates (e.g., glass fiber)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding (NSB): Radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine).
-
Competition Binding: Radioligand, membrane preparation, and serial dilutions of this compound (e.g., from 0.1 nM to 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Carbachol-Induced Smooth Muscle Contraction
This protocol describes a method to assess the functional antagonism of this compound on carbachol-induced contractions of isolated smooth muscle tissue (e.g., guinea pig ileum).
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Carbachol (muscarinic agonist)
-
This compound
Procedure:
-
Tissue Preparation: Isolate a segment of the smooth muscle tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Control Response: Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the carbachol. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Concentration-Response in the Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for carbachol.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis: Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound. A competitive antagonist will cause a parallel rightward shift of the concentration-response curve without affecting the maximum response. The potency of this compound can be quantified by calculating the pA2 value from a Schild plot.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Action for this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
Caption: Troubleshooting Logic for Inconsistent Results with this compound.
References
Troubleshooting unexpected results in Oxyphencyclimine Hydrochloride assays
Welcome to the technical support center for Oxyphencyclimine Hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their analytical methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Q1: Why am I seeing a lower than expected concentration of this compound in my HPLC analysis?
A1: A lower than expected concentration can stem from several factors throughout the experimental workflow. Here are some potential causes and solutions:
-
Incomplete Sample Dissolution: this compound has limited solubility in certain solvents. Ensure your sample is fully dissolved in the mobile phase or a compatible solvent before injection. Sonication may aid in dissolution.
-
Degradation of the Analyte: this compound can be susceptible to hydrolysis, especially under basic conditions.[1] Ensure the pH of your mobile phase is neutral to slightly acidic. Avoid prolonged exposure of samples to high temperatures or strong light. Forced degradation studies have shown that related compounds can degrade under acidic, alkaline, and oxidative stress.[2][3]
-
Adsorption to Surfaces: The tertiary amine in this compound can lead to its adsorption onto glass and plastic surfaces. Using silanized glassware and polypropylene (B1209903) vials can minimize this issue.
-
Column Contamination or Degradation: Contaminants from previous injections or a deteriorating column can lead to poor peak shape and reduced recovery.[4][5] Regularly flush your column with a strong solvent and consider using a guard column to protect the analytical column.[6]
-
Injector Issues: Inaccurate injection volumes or leaks in the injector system can lead to lower analyte detection.[5][7] Perform a system suitability test to check for injector precision.
Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?
A2: Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: The basic nature of the tertiary amine in this compound can cause interactions with free silanol groups on the silica-based stationary phase. Using an end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this effect.
-
Column Overload: Injecting too much sample can lead to peak distortion.[8] Try reducing the injection volume or the concentration of your sample.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.
Q3: I am observing extra peaks in my chromatogram that are not present in my standard. What are they?
A3: The presence of unexpected peaks could indicate the presence of impurities or degradation products.
-
Impurities from Synthesis: this compound may contain impurities from its manufacturing process.[9] Refer to the certificate of analysis for your standard to identify known impurities.
-
Degradation Products: As mentioned, this compound can degrade under certain conditions.[1] These degradation products will appear as separate peaks in your chromatogram. Performing forced degradation studies (e.g., exposure to acid, base, heat, and oxidizing agents) can help identify these peaks.
-
Contamination: Contamination can be introduced from various sources, including the sample preparation process, the HPLC system, or the mobile phase.[4][8] Ensure all solvents are of high purity and the system is clean.
Q4: My UV-Vis spectrophotometric assay for this compound is giving inconsistent readings. What should I check?
A4: Inconsistent readings in a UV-Vis assay can be due to several factors related to both the sample and the instrument.
-
Solvent Effects: The absorbance spectrum of a compound can be influenced by the solvent used. Ensure you are using the same solvent for your blank, standards, and samples.
-
pH Sensitivity: The chromophore of this compound may be sensitive to pH changes. Buffer your solutions to maintain a constant pH.
-
Instability in Solution: The compound may not be stable in the chosen solvent over the duration of the experiment. Prepare fresh solutions and measure them promptly.
-
Instrumental Drift: Fluctuations in the lamp output or detector response can cause drift in the absorbance readings.[8] Allow the instrument to warm up sufficiently and perform a baseline correction before each set of measurements.
-
Interference from Excipients: If you are analyzing a formulated product, excipients may interfere with the absorbance measurement.[10] A sample preparation method, such as solid-phase extraction, may be necessary to remove interfering substances.
Quantitative Data Summary
The following tables summarize typical parameters for HPLC and UV-Vis spectrophotometric analysis of compounds similar to this compound. These can be used as a starting point for method development.
Table 1: Typical HPLC Parameters for the Analysis of Tertiary Amine Containing Pharmaceuticals
| Parameter | Recommended Conditions |
| Column | C18, end-capped, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~220 nm (based on UV absorbance of the phenyl group) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Table 2: Typical UV-Vis Spectrophotometric Parameters
| Parameter | Recommended Conditions |
| Solvent | 0.1 N Hydrochloric Acid or Methanol |
| Wavelength of Maximum Absorbance (λmax) | ~220 nm |
| Concentration Range | 5 - 50 µg/mL |
| Path Length | 1 cm |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the determination of this compound in a bulk drug substance.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer (40:60 v/v), pH 3.0):
-
Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 25 mM solution.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
Mix 400 mL of acetonitrile with 600 mL of the phosphate buffer.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Preparation of Sample Solution (e.g., 100 µg/mL):
-
Accurately weigh an amount of the bulk drug substance equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
2. UV-Vis Spectrophotometric Method
This protocol describes a simple method for the quantification of this compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade) or 0.1 N Hydrochloric Acid
-
-
Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent (Methanol or 0.1 N HCl).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.
-
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which should be around 220 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution at a concentration that falls within the calibration range and measure its absorbance.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting this compound assays.
References
- 1. OXYPHENCYCLIMINE | 125-52-0 [chemicalbook.com]
- 2. turkjps.org [turkjps.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. ijsdr.org [ijsdr.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Detection of doxycycline hyclate and oxymetazoline hydrochloride in pharmaceutical preparations via spectrophotometry and microfluidic paper-based analytical device (μPADs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxyphencyclimine Hydrochloride Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Oxyphencyclimine (B1678118) Hydrochloride in their experiments.
Understanding Oxyphencyclimine Hydrochloride Selectivity
This compound is a synthetic antimuscarinic agent that acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It exerts its effects by blocking these receptors on smooth muscle, leading to antispasmodic and antisecretory actions.[1][3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions. The lack of subtype selectivity is a common challenge with many muscarinic antagonists, leading to potential off-target effects. Improving the selectivity of compounds like Oxyphencyclimine is a critical goal in drug development to enhance therapeutic efficacy and minimize adverse reactions.
Data Presentation: Comparative Muscarinic Antagonist Selectivity
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine (B194438) | 1.6 | 2.5 | 1.8 | 1.9 | 2.1 | Non-selective |
| Pirenzepine | 14 | 300 | 150 | 50 | 200 | M1-selective |
| Methoctramine | 100 | 10 | 200 | 80 | 300 | M2-selective |
| 4-DAMP | 15 | 100 | 5 | 120 | 8 | M3-selective |
| Tripitramine (B121858) | 1.6 | 0.27 | 38 | 6.5 | 34 | M2-selective[4] |
| Darifenacin | 18 | 79 | 6.3 | 126 | 32 | M3-selective |
Note: These values are approximate and can vary depending on the experimental conditions. They are provided for illustrative purposes to demonstrate the concept of receptor selectivity.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the selectivity of this compound.
Problem 1: Inconsistent Results in Binding Affinity Assays
Question: My competition binding assays with Oxyphencyclimine show high variability. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Verify Radioligand Purity and Concentration: Ensure the radioligand has not degraded and the concentration is accurate. - Use Appropriate Radioligand Concentration: Use a concentration at or below the Kd of the radioligand to avoid underestimation of the competitor's affinity. |
| Membrane Preparation Quality | - Ensure Consistent Membrane Preparation: Use a standardized protocol for membrane preparation to minimize batch-to-batch variability. - Proper Storage: Store membrane preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Buffer Composition | - Optimize Buffer Components: Ensure the buffer composition (pH, ionic strength) is optimal for receptor stability and ligand binding. - Chelating Agents: Include a chelating agent like EDTA to prevent divalent cation interference. |
| Incubation Time and Temperature | - Equilibrium Not Reached: Determine the optimal incubation time by performing association and dissociation experiments to ensure the binding reaction has reached equilibrium. - Temperature Fluctuations: Maintain a constant and optimal temperature throughout the incubation period. |
| Non-Specific Binding | - High Non-Specific Binding: Use a high concentration of a known non-selective antagonist (e.g., atropine) to accurately determine non-specific binding. - Filter Plate Issues: Ensure proper pre-treatment of filter plates (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand. |
Problem 2: Difficulty in Assessing Functional Selectivity
Question: I am struggling to differentiate the functional effects of Oxyphencyclimine on different muscarinic receptor subtypes. How can I improve my functional assays?
Answer:
| Potential Cause | Troubleshooting Steps |
| Cell Line Expresses Multiple Subtypes | - Use Subtype-Specific Cell Lines: Utilize cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). |
| Low Signal-to-Noise Ratio | - Optimize Cell Density: Determine the optimal cell density per well to maximize the assay window. - Agonist Concentration: Use an agonist concentration that elicits a robust and reproducible response (typically EC80) for antagonist studies. |
| Inappropriate Functional Assay | - Match Assay to G-Protein Coupling: Use a calcium flux assay for Gq/11-coupled receptors (M1, M3, M5) and a cAMP assay for Gi/o-coupled receptors (M2, M4). |
| Assay Interference | - Compound Autofluorescence: Check for autofluorescence of the test compound in fluorescence-based assays and use appropriate controls. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect cell viability or the assay readout. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It binds to these receptors on smooth muscle and other tissues, blocking the action of the endogenous neurotransmitter acetylcholine.[1] This antagonism leads to a reduction in smooth muscle contraction and glandular secretion.
Q2: Why is improving the selectivity of Oxyphencyclimine important?
A2: The non-selective nature of Oxyphencyclimine means it can interact with all five muscarinic receptor subtypes, which are widely distributed throughout the body. This can lead to a range of side effects, such as dry mouth, blurred vision, and tachycardia, which are mediated by the blockade of different receptor subtypes. Developing a more selective antagonist would allow for targeted therapeutic effects with a reduced side-effect profile.
Q3: What are the main strategies to improve the selectivity of a non-selective antagonist like Oxyphencyclimine?
A3: There are two primary strategies:
-
Structural Modification: This involves chemically modifying the structure of the Oxyphencyclimine molecule. Structure-activity relationship (SAR) studies can identify key chemical moieties that contribute to binding at different receptor subtypes. By altering these groups, it may be possible to enhance affinity for a specific subtype while reducing it for others.
-
Allosteric Modulation: This approach involves using a second compound, an allosteric modulator, that binds to a different site on the receptor (an allosteric site) than the primary ligand (orthosteric site). A positive allosteric modulator (PAM) can increase the affinity of the primary antagonist for a specific receptor subtype, thereby conferring selectivity.
Q4: How can I determine the binding affinity (Ki) of my modified Oxyphencyclimine analog?
A4: The Ki value can be determined using a radioligand competition binding assay. This involves incubating a fixed concentration of a radiolabeled ligand that binds to the muscarinic receptor with varying concentrations of your unlabeled test compound. The concentration of your compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Q5: Which functional assays are appropriate for assessing the selectivity of muscarinic antagonists?
A5: The choice of functional assay depends on the G-protein coupling of the muscarinic receptor subtype:
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. Therefore, a calcium flux assay is appropriate.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. A cAMP assay is suitable for these subtypes.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a modified Oxyphencyclimine analog) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist).
-
Test compound (unlabeled).
-
Non-selective antagonist for determining non-specific binding (e.g., Atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates (e.g., glass fiber filters pre-treated with 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and cell membranes.
-
Non-Specific Binding: A high concentration of atropine (e.g., 1 µM), [³H]-NMS, and cell membranes.
-
Competition: A range of concentrations of the test compound, [³H]-NMS, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay (for M1, M3, M5 Receptors)
Objective: To measure the antagonist activity of a test compound at Gq/11-coupled muscarinic receptors.
Materials:
-
Cell line stably expressing a single human M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C in the dark.
-
Compound Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject the agonist (at a concentration that gives a near-maximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the percentage of agonist response against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Protocol 3: cAMP Functional Assay (for M2, M4 Receptors)
Objective: To measure the antagonist activity of a test compound at Gi/o-coupled muscarinic receptors.
Materials:
-
Cell line stably expressing a single human M2 or M4 receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to the desired confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulation: Add a mixture of the agonist and forskolin to the wells. The forskolin stimulates cAMP production, and the agonist, acting through the Gi/o pathway, will inhibit this stimulation.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
The antagonist will reverse the inhibitory effect of the agonist, leading to an increase in cAMP levels.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC50 value of the antagonist (for reversing the agonist effect).
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxyphencyclimine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Oxyphencyclimine Hydrochloride Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Oxyphencyclimine Hydrochloride in experimental models. This compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and its utility in research can be compromised by its activity at various mAChR subtypes and potentially other receptors. This guide offers detailed methodologies and data-driven insights to help identify, mitigate, and control for these unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic tertiary amine that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system functions.[3][4] This leads to reduced smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract.[1][3]
Q2: What are the known off-target effects of this compound?
A2: The principal "off-target" effects of this compound stem from its non-selective binding to various muscarinic receptor subtypes (M1, M2, M3, M4, M5), which are widely distributed throughout the body. When targeting a specific tissue or receptor subtype, its action on other subtypes is considered an off-target effect. These can manifest as classic anticholinergic side effects, including dry mouth, blurred vision, tachycardia, urinary retention, and central nervous system effects like dizziness and confusion.[4]
Q3: Why is it critical to account for these off-target effects in my experiments?
Q4: At what concentrations are off-target effects likely to be observed?
A4: The concentration at which off-target effects become significant is dependent on the specific experimental system (e.g., cell line, tissue, whole animal) and the relative expression levels of the different muscarinic receptor subtypes. It is crucial to perform dose-response curves for both the intended on-target effect and potential off-target effects to determine a therapeutic or experimental window where the on-target effects are maximized and off-target effects are minimized.
Q5: Are there more selective alternatives to this compound?
A5: Yes, a variety of muscarinic receptor antagonists with greater selectivity for specific subtypes are available. The choice of an alternative will depend on the specific muscarinic receptor subtype you are interested in studying. For example, pirenzepine (B46924) is selective for M1 receptors, methoctramine (B27182) for M2 receptors, and 4-DAMP for M3 receptors. The use of these more selective agents can be a valuable strategy to confirm that an observed effect is mediated by a specific receptor subtype.
Quantitative Data: Muscarinic Receptor Binding Profile of Oxyphencyclimine
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Oxyphencyclimine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pirenzepine (M1 selective) | ~8.0 | ~6.7 | ~6.9 | ~7.3 | ~7.0 |
| Methoctramine (M2 selective) | ~7.1 | ~8.1 | ~7.0 | ~7.7 | ~7.1 |
| 4-DAMP (M3 selective) | ~8.1 | ~8.0 | ~9.0 | ~8.2 | ~8.4 |
| Atropine (Non-selective) | ~9.0 | ~9.1 | ~9.2 | ~8.9 | ~8.8 |
Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. The values for selective antagonists are approximate and can vary depending on the experimental conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when using this compound in experimental models.
Issue 1: Observed Effect Does Not Correlate with Known On-Target Receptor Expression
Possible Cause: The observed effect may be mediated by an off-target receptor that is also present in your experimental model.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Buffers for Oxyphencyclimine Hydrochloride Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Oxyphencyclimine Hydrochloride binding assays. The focus is on systematic buffer optimization to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which receptor does it target?
A1: this compound is a synthetic antimuscarinic agent.[1][2] It functions as an antagonist by competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1][3][4][5] This blockade inhibits the action of acetylcholine, leading to reduced smooth muscle contractions and decreased gastric acid secretion.[1][2][4]
Q2: What is a good starting buffer for an this compound binding assay?
A2: A suitable starting point for your binding assay is a buffer with a physiological pH and ionic strength. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective initial buffer.[6] Another common choice is a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) often supplemented with divalent cations like MgCl₂.[7][8]
Q3: Why is pH critical in my binding assay and what is the optimal range?
A3: pH is crucial as it can alter the ionization state of both the ligand and the amino acid residues in the receptor's binding pocket, thereby affecting binding affinity.[9][10] For muscarinic receptors, ligand binding is generally stable between pH 7 and 10.[3] However, agonist and antagonist binding can be pH-dependent, with optimal binding for many ligands observed around pH 7.4.[1] It is recommended to perform a pH optimization experiment, testing a range from 6.0 to 8.5 to determine the ideal condition for your specific assay.[1]
Q4: What is the role of ions (e.g., NaCl, MgCl₂) in the binding buffer?
A4: Ions play a significant role in GPCR pharmacology. Monovalent ions like Na⁺ can act as allosteric modulators, often reducing agonist affinity while having less effect on antagonists.[11][12][13] Divalent cations such as Mg²⁺ and Ca²⁺ can also modulate receptor function and ligand binding.[5][14] The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), is critical for minimizing non-specific electrostatic interactions.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal from your target receptor, leading to a poor signal-to-noise ratio. Ideally, NSB should be less than 50% of the total binding.[15]
Symptoms:
-
High signal in the presence of a saturating concentration of a competing unlabeled ligand.
-
Low window between total binding and non-specific binding.
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting high non-specific binding.
| Potential Cause | Recommended Solution |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[4] |
| Excessive Membrane Protein | Titrate the amount of membrane protein used in the assay. A typical range is 10-50 µg per well.[4][6] |
| Suboptimal Ionic Strength | Increase the salt concentration (e.g., NaCl) in the buffer incrementally from 50 mM to 500 mM to disrupt non-specific electrostatic interactions. |
| Hydrophobic Interactions | Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.5% in the assay buffer to block non-specific binding sites on the filter and plate.[7] |
| Insufficient Washing | Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.[4] |
| Filter Binding | Pre-soak the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[2] |
Issue 2: Low or No Specific Binding
This issue prevents the accurate determination of binding affinity and receptor density.
Symptoms:
-
No significant difference between total binding and non-specific binding counts.
-
Signal is at or near background levels.
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting low specific binding signal.
| Potential Cause | Recommended Solution |
| Inactive Receptor Preparation | Verify the integrity of your membrane preparation via SDS-PAGE and confirm the presence of the receptor. Ensure proper storage at -80°C. |
| Incorrect Buffer pH | Perform a pH titration experiment, testing a range of pH values (e.g., 6.5 to 8.5) to find the optimum for binding. The binding of antagonists to muscarinic receptors is generally stable between pH 7 and 10.[3] |
| Suboptimal Ionic Composition | The presence and concentration of specific ions can be critical. Titrate divalent cations like MgCl₂ (e.g., 1-10 mM) as they can be required for optimal receptor conformation and binding.[8] |
| Insufficient Incubation Time | The binding reaction must reach equilibrium. Perform a time-course experiment (e.g., from 30 to 180 minutes) to determine the optimal incubation duration. For many muscarinic receptor assays, 60-120 minutes at room temperature or 27°C is sufficient.[2][6] |
| Degraded Radioligand | Check the age and storage conditions of your radioligand. Degradation can lead to a loss of specific activity. |
Experimental Protocols
Protocol 1: Buffer pH Optimization
Objective: To determine the optimal pH for this compound binding to muscarinic receptors.
Methodology:
-
Prepare a series of assay buffers: Prepare your base assay buffer (e.g., 50 mM Tris) and adjust the pH to create a range of buffers (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).
-
Set up binding reactions: For each pH value, set up triplicate tubes for:
-
Total Binding: Receptor membranes + radioligand (e.g., [³H]-N-methylscopolamine).
-
Non-Specific Binding: Receptor membranes + radioligand + a high concentration of a competing unlabeled ligand (e.g., 1 µM Atropine).
-
Test Compound: Receptor membranes + radioligand + this compound (at a concentration near its expected Ki).
-
-
Incubate: Incubate all tubes at a constant temperature (e.g., 27°C) for a time sufficient to reach equilibrium (e.g., 90 minutes).[6]
-
Separate and Quantify: Terminate the reaction by rapid filtration over glass fiber filters. Wash the filters with ice-cold wash buffer. Measure the radioactivity on the filters using a liquid scintillation counter.
-
Analyze Data: Calculate specific binding (Total Binding - Non-Specific Binding) at each pH. Plot specific binding versus pH to identify the optimal pH value that provides the largest window for specific binding.
Protocol 2: Ionic Strength Optimization
Objective: To determine the optimal salt concentration to minimize non-specific binding while maintaining specific binding.
Methodology:
-
Prepare buffers with varying salt concentrations: Using the optimal pH determined in Protocol 1, prepare a series of assay buffers containing different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
Set up binding reactions: At each salt concentration, set up tubes for Total Binding and Non-Specific Binding as described in Protocol 1.
-
Incubate, Separate, and Quantify: Follow steps 3 and 4 from Protocol 1.
-
Analyze Data: Calculate the specific binding and the ratio of specific to non-specific binding at each salt concentration. The optimal ionic strength is the one that maximizes this ratio.
Data Summary Tables
| Parameter | Recommended Starting Range | Typical Optimized Value | Reference |
| pH | 6.5 - 8.5 | 7.4 | [1][3][6] |
| Buffering Agent | 20-100 mM Tris or HEPES | 50 mM | [7][8] |
| Monovalent Salt (NaCl) | 50-500 mM | 100-150 mM | [2] |
| Divalent Cation (MgCl₂) | 0-10 mM | 1-5 mM | [8] |
| Protein Concentration | 10-100 µ g/well | 20-50 µ g/well | [4][6] |
| Blocking Agent (BSA) | 0.05 - 0.5% | 0.1% | [7] |
Signaling Pathway
This compound is an antagonist for muscarinic acetylcholine receptors. The M₁, M₃, and M₅ subtypes primarily couple to Gαq/11 proteins, while M₂ and M₄ subtypes couple to Gαi/o proteins. The diagram below illustrates the canonical Gq/11 signaling pathway, which is inhibited by Oxyphencyclimine.
Caption: Gq/11 signaling pathway inhibited by Oxyphencyclimine.
References
- 1. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of divalent cations on muscarinic receptor cationic current in smooth muscle from guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harnessing Ion-Binding Sites for GPCR Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing the Signaling of GPCRs via Orthosteric Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of divalent cations on muscarinic receptor cationic current in smooth muscle from guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing hydrolysis of Oxyphencyclimine Hydrochloride in aqueous solutions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Oxyphencyclimine Hydrochloride in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrolytic stability of this compound.
Disclaimer: Publicly available data on the specific hydrolysis kinetics of this compound is limited. Therefore, the information provided is based on the general principles of ester hydrolysis and data from structurally related compounds. We strongly recommend performing formulation-specific stability studies to determine the optimal conditions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound contains an ester functional group, which is susceptible to hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of a carboxylic acid and an alcohol, which can result in a loss of therapeutic activity. This process can be catalyzed by both acidic and basic conditions.[1][2]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The rate of hydrolysis of ester-containing compounds is highly dependent on the pH of the solution.[1][3] Generally, the hydrolysis rate is at its minimum in a slightly acidic to neutral pH range and increases significantly under strongly acidic or alkaline conditions.[1][4][5] For many pharmaceutical esters, the optimal stability is found between pH 3 and 5. It is crucial to determine the pH-stability profile for your specific formulation.
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound would break the ester linkage, yielding α-cyclohexyl-α-phenylglycolic acid and (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol.
Q4: Are there any formulation strategies to minimize the hydrolysis of this compound?
A4: Yes, several strategies can be employed to enhance the stability of ester-containing drugs in aqueous solutions:
-
pH Adjustment and Buffering: Maintaining the pH of the solution at the point of minimum hydrolysis is the most effective strategy. This is typically achieved by using appropriate buffer systems.[1]
-
Co-solvents: The addition of co-solvents, such as propylene (B89431) glycol, glycerin, or ethanol, can sometimes reduce the rate of hydrolysis by lowering the concentration of water.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with the drug, which may protect the ester group from hydrolysis.
-
Lyophilization: For long-term storage, freeze-drying the formulation to remove water can prevent hydrolysis. The product can then be reconstituted immediately before use.
-
Temperature Control: Storing the aqueous solution at lower temperatures will decrease the rate of hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of potency of this compound in solution. | The pH of the solution is in a range that promotes rapid hydrolysis (either too acidic or too alkaline). | Determine the pH of your solution. Adjust the pH to a range of 3-5 using a suitable buffer system and re-evaluate the stability. |
| The storage temperature is too high. | Store the aqueous solution at a lower temperature (e.g., 2-8°C) and monitor the stability over time. | |
| The presence of catalytic species in the excipients. | Review the composition of your formulation. Some excipients may contain impurities that can catalyze hydrolysis. Test the stability of this compound with each excipient individually. | |
| Precipitation is observed in the aqueous formulation over time. | A shift in pH could be causing the degradation products, which may have different solubility profiles, to precipitate. | Analyze the precipitate to identify its composition. This can help confirm if hydrolysis is occurring. Implement pH control measures as described above. |
| The solubility of this compound is dependent on the pH and buffer system used. | Evaluate the solubility of the drug in different buffer systems and at various pH values to ensure the formulation remains stable and solubilized. | |
| Inconsistent results in stability studies. | The buffer capacity is insufficient to maintain a stable pH throughout the experiment. | Increase the concentration of the buffer or select a buffer system with a pKa closer to the target pH of the formulation. |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method that can separate the intact drug from its degradation products. |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for this compound Hydrolysis
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Divide each solution into aliquots and store them at a constant elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the degradation by cooling the sample and, if necessary, adjusting the pH to a more stable range.
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH value. The slope of the line will give the apparent first-order rate constant (k) for the degradation at that pH.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
-
-
Chromatographic Conditions Development:
-
Use the stressed samples to develop an HPLC method. A reverse-phase C18 column is a good starting point.
-
Experiment with different mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol and a buffer like phosphate (B84403) or acetate) and gradients to achieve adequate separation between the parent drug peak and the peaks of the degradation products.
-
Monitor the elution using a UV detector at a wavelength where this compound has significant absorbance.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the parent drug in the presence of its degradation products.
-
Visualizations
Caption: General Hydrolysis Pathway of this compound.
Caption: Experimental Workflow for pH-Rate Profile Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
Dealing with experimental artifacts in Oxyphencyclimine Hydrochloride studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxyphencyclimine (B1678118) Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Oxyphencyclimine Hydrochloride.
Q1: My binding assay results show lower-than-expected affinity or inconsistent IC50/Ki values for this compound. What are the potential causes?
A1: Several factors can contribute to variability in binding affinity measurements. Consider the following possibilities:
-
Racemic Mixture vs. Single Enantiomer: this compound is a chiral molecule and is often supplied as a racemic mixture. The (R)-(+)-enantiomer is significantly more potent than the (S)-(-)-enantiomer, with one study reporting a 29-fold higher binding potency.[1] If your experimental results are inconsistent, verify the stereoisomeric composition of your compound. Using a racemic mixture when comparing to data from a single enantiomer study will lead to discrepancies.
-
Receptor Subtype Specificity: this compound exhibits different affinities for the various muscarinic receptor subtypes (M1, M2, M3, M4, M5).[2] Ensure your experimental system (e.g., cell line, tissue preparation) expresses the desired receptor subtype and that your results are being compared to appropriate reference data.
-
Assay Buffer Composition: The presence of certain ions or reagents in your assay buffer can influence receptor conformation and ligand binding. For instance, GTP can shift G-protein coupled receptors to a low-affinity state for agonists. While Oxyphencyclimine is an antagonist, ensure your buffer composition is optimal and consistent across experiments.
-
Radioligand Concentration: In competitive binding assays, using a radioligand concentration significantly above its Kd value can lead to an underestimation of the competitor's affinity. It is recommended to use a radioligand concentration at or below its Kd.
-
Inadequate Incubation Time: Ensure that the binding reaction has reached equilibrium. Perform time-course experiments to determine the optimal incubation time for your specific assay conditions.
Q2: I am observing a high degree of non-specific binding in my radioligand assay. How can I reduce it?
A2: High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results. Here are some strategies to mitigate this issue:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components like plasticware and filters.
-
Reduce Radioligand Concentration: High concentrations of radioligand can lead to increased non-specific binding. Use the lowest possible concentration that still provides a robust signal-to-noise ratio.
-
Thorough Washing: After incubation, ensure rapid and efficient washing of your filters or plates with ice-cold wash buffer to remove unbound radioligand. Increase the number of wash steps if necessary.
-
Choice of Unlabeled Ligand for Non-Specific Binding Determination: Use a high concentration (typically 100- to 1000-fold higher than its Ki) of a known, high-affinity ligand for the target receptor to define non-specific binding. Atropine (B194438) is a commonly used non-selective muscarinic antagonist for this purpose.
Q3: My this compound solution appears to be degrading over time, leading to inconsistent results. What are the best practices for storage and handling?
-
Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C for long-term storage (up to 1-6 months).[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Solution Stability: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer on the day of the experiment. The hydrolysis of similar compounds has been shown to be minimal in the pH range of 2.0 to 5.0.
-
Protection from Light: Store solutions protected from light to prevent potential photodegradation.
Q4: I am developing an HPLC method for quantifying Oxyphencyclimine. What are some key parameters to consider?
A4: For developing a robust HPLC method for Oxyphencyclimine, a tertiary amine, consider the following:
-
Column Choice: A C18 reversed-phase column is a common and suitable choice.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the aqueous component is crucial for controlling the ionization state of Oxyphencyclimine and achieving good peak shape. An acidic pH (e.g., using formic acid or a phosphate (B84403) buffer) is often preferred for analyzing basic compounds like tertiary amines.
-
Detection: UV detection is a straightforward method. Determine the wavelength of maximum absorbance for Oxyphencyclimine for optimal sensitivity.
-
Internal Standard: The use of an internal standard is highly recommended for accurate quantification, especially when analyzing biological samples, as it can compensate for variations in extraction efficiency and injection volume.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of Oxyphencyclimine for different muscarinic receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) |
| Oxyphencyclimine | M1 (human) | 8.9 |
| M2 (human) | 63 | |
| M3 (human) | 16 | |
| M4 (human) | 20 |
Data sourced from Waelbroeck et al. (1992). The study used membranes from CHO cells transfected with human muscarinic receptor genes.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound studies. These are generalized protocols and may require optimization for your specific experimental setup.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB).
-
This compound.
-
Non-selective antagonist (e.g., Atropine) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (typically 20-50 µg protein per well).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of atropine (e.g., 1 µM).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Oxyphencyclimine concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HPLC Method for Quantification
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
This compound standard.
-
Internal standard (optional but recommended).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer with pH adjusted to 3.0).
-
Sample solvent (e.g., 50:50 acetonitrile:water).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the sample solvent. If using an internal standard, add it to each standard solution at a fixed concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent. If analyzing biological samples, perform a suitable extraction procedure (e.g., protein precipitation followed by solid-phase extraction). Add the internal standard if used.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of Mobile Phase A and B (e.g., 30:70 A:B). Optimize the ratio for good peak separation and shape.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of Oxyphencyclimine (e.g., by scanning with a UV-Vis spectrophotometer).
-
Injection Volume: e.g., 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Inject the prepared samples.
-
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Muscarinic receptor signaling pathways blocked by Oxyphencyclimine.
Caption: Troubleshooting workflow for inconsistent binding assay results.
References
Technical Support Center: Enhancing the Potency of Oxyphencyclimine Hydrochloride in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and ensure reliable results when working with Oxyphencyclimine (B1678118) Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Oxyphencyclimine Hydrochloride?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting downstream signaling pathways.[1] There are five subtypes of muscarinic receptors (M1-M5) which couple to different G proteins to elicit various cellular responses.
Q2: How can I enhance the apparent potency of this compound in my cell-based assay?
A2: Several strategies can be employed to enhance the observed potency of this compound:
-
Use the more active enantiomer: Oxyphencyclimine is a chiral molecule. The (R)-(+)-enantiomer has been shown to be 29 times more potent in inhibiting radioligand binding to muscarinic receptors than the (S)-(-)-enantiomer.[2] Utilizing the pure (R)-(+)-enantiomer will significantly increase the observed potency.
-
Optimize assay conditions: Factors such as cell density, incubation time with the compound, and the concentration of the competing agonist can all influence the apparent potency. Careful optimization of these parameters is crucial.
-
Leverage synergistic interactions: Co-stimulation with agents that modulate pathways that crosstalk with muscarinic receptor signaling, such as adrenergic receptor agonists, may sensitize the cells to the effects of this compound.
Q3: What are the different signaling pathways activated by muscarinic receptors?
A3: Muscarinic receptor subtypes couple to different G-protein signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q4: Which cell lines are suitable for studying this compound?
A4: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5) are commonly used. These provide a clean system to study the interaction of the compound with a specific receptor subtype.
Q5: What is the expected potency of this compound?
A5: The potency of this compound can vary depending on the assay system and the specific enantiomer used. As mentioned, the (R)-(+)-enantiomer is significantly more potent.[2] Specific IC50 or Ki values for each muscarinic receptor subtype are not widely available in the public domain. Researchers may need to determine these values experimentally in their specific assay system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no antagonist activity observed | 1. Inactive enantiomer: The commercially available this compound may be a racemic mixture, or the less active (S)-(-) enantiomer might be predominant. | 1. Source the pure (R)-(+)-enantiomer of Oxyphencyclimine for a significant increase in potency.[2] |
| 2. Suboptimal agonist concentration: The concentration of the competing agonist (e.g., acetylcholine, carbachol) may be too high, making it difficult for Oxyphencyclimine to compete effectively. | 2. Perform a dose-response curve for the agonist to determine its EC80-EC90 concentration. Use this concentration in your antagonist assays to ensure a submaximal but robust response that can be effectively inhibited. | |
| 3. Inappropriate cell line: The cell line used may not express the target muscarinic receptor subtype or may express it at very low levels. | 3. Use a validated cell line known to express the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing a single human muscarinic receptor subtype). | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variability in the response. | 1. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate. |
| 2. Pipetting errors: Inaccurate or inconsistent pipetting of the compound or agonist can introduce significant variability. | 2. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays. | |
| 3. Edge effects: Wells on the edge of the microplate are more prone to evaporation and temperature fluctuations. | 3. Avoid using the outer wells of the plate for experimental data. Fill them with media or PBS to create a humidity barrier. | |
| Unexpected synergistic or antagonistic effects | 1. Receptor crosstalk: The cell line may endogenously express other receptors (e.g., adrenergic receptors) that can interact with the muscarinic signaling pathway. | 1. Characterize the endogenous receptor expression profile of your cell line. If crosstalk is suspected, use specific antagonists for the interacting receptor to confirm its involvement. |
| 2. Compound promiscuity: At higher concentrations, this compound may interact with other targets in the cell. | 2. Perform selectivity profiling of your compound against a panel of relevant receptors to identify potential off-target effects. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki of this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from CHO cells stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
This compound (and its individual enantiomers, if available).
-
Atropine (B194438) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of atropine (e.g., 1 µM), and cell membranes.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay to Determine Functional Potency (IC50)
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO or HEK293 cells stably expressing a Gq-coupled human muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with a fluidic injection system.
Methodology:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the muscarinic agonist (at its EC80-EC90 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Gi-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based calcium flux assay to determine the functional potency of this compound.
References
Validation & Comparative
Validating the Anticholinergic Activity of Oxyphencyclimine Hydrochloride: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Oxyphencyclimine (B1678118) Hydrochloride's anticholinergic activity against other established anticholinergic agents. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
Oxyphencyclimine is a synthetic anticholinergic agent with pronounced antispasmodic and antisecretory effects on the gastrointestinal tract.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[1][2] In vivo studies validate its efficacy in reducing gastric acid secretion and protecting the gastric mucosa. When compared to other anticholinergics, Oxyphencyclimine demonstrates a selective action on the stomach. This guide synthesizes available in vivo data to compare its performance against atropine (B194438), propantheline (B1209224), and other anticholinergics in key areas of anticholinergic activity.
Comparative In Vivo Data
The following tables summarize quantitative data from in vivo studies, offering a direct comparison of Oxyphencyclimine Hydrochloride with other anticholinergic drugs.
Table 1: Comparative Effect on Gastric Secretion and Saliva Flow in Humans
| Drug | Dose | Effect on Insulin-Stimulated Gastric Acid Output | Effect on Saliva Flow | Reference |
| Oxyphencyclimine | 10 mg | Significant Inhibition | Significant Inhibition | [3] |
| Atropine | 0.6 mg | Significant Inhibition | Significant Inhibition | [3] |
| Propantheline | 15 mg | Significant Inhibition | Significant Inhibition | [3] |
Finding: A study on human subjects found that both propantheline and oxyphencyclimine have a more selective action on the stomach compared to atropine.[3]
Table 2: Comparative Cytoprotective Effect on Gastric Mucosa in Rats
| Drug | Dose (i.p.) | Protection Against 0.6 M HCl-Induced Gastric Damage | Effect on Acid Secretion (Pylorus-Ligated Rats) | Reference |
| Oxyphencyclimine | 28.78 nM/kg | Significant Protection | No Significant Decrease | [4] |
| Atropine | 28.78 nM/kg | Significant Protection | No Significant Decrease | [4] |
| Propantheline | 28.78 nM/kg | Significant Protection | No Significant Decrease | [4] |
| Trantheline | 28.78 nM/kg | Significant Protection | Inhibition | [4] |
| Hexocyclium | 28.78 nM/kg | Significant Protection | Inhibition | [4] |
Finding: While all tested anticholinergic agents provided significant protection against gastric damage induced by HCl in rats, there was no significant difference found in the extent of protection among the different drugs.[4]
Mechanism of Action: Anticholinergic Signaling Pathway
Anticholinergic drugs, including this compound, exert their effects by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the general signaling pathway.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of similar validation studies.
Gastric Antisecretory Activity (Pylorus-Ligated Rat Model)
This model is widely used to evaluate the gastric antisecretory effects of a substance.
Principle: Ligation of the pyloric sphincter of the stomach in rats leads to the accumulation of gastric secretions. The volume and acidity of the collected gastric juice are measured to determine the antisecretory effect of the test compound.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used.
-
Fasting: Animals are fasted for 24-48 hours before the experiment, with free access to water.
-
Drug Administration: The test compound (this compound) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
Surgical Procedure: After a set time (e.g., 30 minutes post-drug administration), the animal is anesthetized. A midline abdominal incision is made, and the pylorus is ligated.
-
Gastric Juice Collection: The animals are sutured and allowed to recover. After a specific period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured. The total acidity is determined by titration with 0.01 N NaOH using a pH meter or an indicator.
-
Data Expression: The antisecretory effect is expressed as the percentage inhibition of gastric acid secretion compared to the control group.
Gastrointestinal Motility (Charcoal Meal Test)
This assay assesses the effect of a compound on intestinal transit time.
Principle: A non-absorbable marker (activated charcoal) is administered orally to fasted animals. The distance traveled by the charcoal through the small intestine in a given time is measured. Anticholinergic agents are expected to decrease intestinal motility and thus reduce the distance traveled by the charcoal meal.
Procedure:
-
Animal Model: Mice or rats are commonly used.
-
Fasting: Animals are fasted for 18-24 hours with free access to water.
-
Drug Administration: The test compound or vehicle is administered.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30-60 minutes), a suspension of activated charcoal (e.g., 5-10% in a vehicle like gum acacia) is administered orally.
-
Intestinal Transit Measurement: After a specific duration (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Analysis: The total length of the small intestine and the distance traveled by the charcoal are measured.
-
Data Expression: The intestinal transit is expressed as a percentage of the total length of the small intestine. The percentage inhibition of motility by the test drug is calculated relative to the control group.
Antisialagogue (Antisalivatory) Activity
This experiment measures the inhibition of saliva secretion.
Principle: Salivation is induced in animals using a cholinergic agonist like pilocarpine (B147212). The ability of an anticholinergic agent to inhibit this induced salivation is quantified.
Procedure:
-
Animal Model: Mice or rats are suitable for this assay.
-
Drug Administration: The test anticholinergic compound or vehicle is administered.
-
Induction of Salivation: After a set time, a sialogogue such as pilocarpine hydrochloride is injected (e.g., intraperitoneally).
-
Saliva Collection: Immediately after pilocarpine injection, the animal is placed in a pre-weighed container with absorbent material (e.g., cotton) to collect the secreted saliva over a specific period (e.g., 15-30 minutes).
-
Quantification: The amount of saliva secreted is determined by the change in weight of the container with the absorbent material.
-
Data Expression: The antisialagogue activity is expressed as the percentage inhibition of salivation compared to the control group that received only pilocarpine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vivo validation of an anticholinergic agent.
Conclusion
The in vivo data confirms that this compound is an effective anticholinergic agent, particularly in its action on the gastrointestinal tract. While direct, extensive comparative in vivo studies with a wide array of other anticholinergics are limited in the publicly available literature, the existing evidence suggests its utility, especially when a selective effect on the stomach is desired. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further comparative studies to fully elucidate the in vivo anticholinergic profile of this compound relative to other compounds.
References
- 1. Glycopyrrolate vs. atropine during anaesthesia for laryngoscopy and bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cholinergic neurons mediate intestinal propulsion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxyphencyclimine Hydrochloride and Atropine: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Oxyphencyclimine (B1678118) Hydrochloride and Atropine, two prominent anticholinergic agents. By examining their mechanisms of action, receptor binding affinities, and effects on smooth muscle, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.
Overview of Mechanism of Action
Both Oxyphencyclimine Hydrochloride and Atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system, which regulates a multitude of involuntary bodily functions. By blocking the binding of the neurotransmitter acetylcholine (ACh) to these receptors, both drugs inhibit parasympathetic nerve stimulation. This antagonism leads to a reduction in smooth muscle tone and motility, decreased glandular secretions, and an increased heart rate.
Atropine is a naturally occurring tertiary amine alkaloid and acts as a non-selective muscarinic antagonist, meaning it binds with relatively high affinity to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1] Its widespread action accounts for its diverse therapeutic applications and its well-documented side-effect profile.
This compound is a synthetic tertiary amine anticholinergic agent.[2] It also functions as a muscarinic receptor antagonist, although comprehensive public data detailing its binding affinity across all receptor subtypes is less readily available compared to Atropine. Studies suggest that Oxyphencyclimine may exhibit a degree of selectivity, with some research indicating a more pronounced effect on the gastrointestinal tract compared to other organs.
Comparative Quantitative Data
A critical aspect of comparing these two anticholinergic agents lies in their binding affinities for the different muscarinic receptor subtypes. This quantitative data, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides insight into the potency and potential selectivity of each compound.
| Drug | Receptor Subtype | Parameter | Value (nM) |
| Atropine | M1 | IC50 | 2.22 ± 0.60 |
| M2 | IC50 | 4.32 ± 1.63 | |
| M3 | IC50 | 4.16 ± 1.04 | |
| M4 | IC50 | 2.38 ± 1.07 | |
| M5 | IC50 | 3.39 ± 1.16 | |
| M2 (cardiac) | Ki | 1.889 ± 0.049 | |
| M3 (glandular) | Ki | 1.686 ± 0.184 | |
| Oxyphencyclimine | Muscarinic (general) | - | Data not available |
| (R)-(+)-enantiomer | Muscarinic (general) | - | 29x more potent than (S)-(-)-enantiomer[3] |
Data for Atropine IC50 values from a competitive binding assay.[4] Data for Atropine Ki values from radioligand binding studies.[5]
In functional assays, the potency of an antagonist is often determined by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Drug | Tissue Preparation | pA2 Value |
| Atropine | Guinea Pig Ileum | 9.93 ± 0.04 |
| Goat Ileum | 9.59 ± 0.022 | |
| Oxyphencyclimine | - | Data not available |
Data for Atropine pA2 values from isolated tissue bath experiments.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action of both Oxyphencyclimine and Atropine can be visualized through the signaling pathway they inhibit. Furthermore, the experimental workflows used to determine their pharmacological properties are crucial for understanding the presented data.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells transfected with the human M1, M2, or M3 receptor gene).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled antagonists: this compound and Atropine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled antagonist (Oxyphencyclimine or Atropine). For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine) is used.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue (Guinea Pig Ileum) Contraction Assay
This functional assay measures the potency of an antagonist (pA2 value) by quantifying its ability to inhibit agonist-induced smooth muscle contraction.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.
-
Acetylcholine (ACh) as the agonist.
-
This compound and Atropine as antagonists.
-
Organ bath with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and cut it into 2-3 cm long pieces.
-
Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for ACh by adding increasing concentrations of ACh to the organ bath and recording the resulting contraction until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist (Oxyphencyclimine or Atropine) to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for ACh.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in the absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
Both this compound and Atropine are effective muscarinic receptor antagonists. Atropine is a well-characterized non-selective antagonist with known binding affinities across all muscarinic receptor subtypes. While quantitative data for Oxyphencyclimine is less abundant in the public domain, existing research suggests it is a potent anticholinergic agent. Further head-to-head comparative studies, particularly radioligand binding assays across all five muscarinic receptor subtypes, are necessary to fully elucidate the comparative potency and selectivity of Oxyphencyclimine relative to Atropine. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses, which are essential for the informed development of new therapeutic agents with optimized efficacy and side-effect profiles.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
A Comparative Guide to the Spasmolytic Efficacy of Oxyphencyclimine Hydrochloride and Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spasmolytic efficacy of two prominent anticholinergic agents: Oxyphencyclimine (B1678118) Hydrochloride and Hyoscyamine. The information presented herein is intended to support research and development efforts in the field of gastroenterology and smooth muscle pharmacology.
Mechanism of Action: A Shared Pathway
Both Oxyphencyclimine Hydrochloride and Hyoscyamine exert their spasmolytic effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) (ACh) receptors. In the gastrointestinal tract, acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to M3 muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. By blocking these receptors, both drugs inhibit the action of acetylcholine, resulting in smooth muscle relaxation and the alleviation of spasms.
Quantitative Efficacy: A Look at the Data
Direct comparative studies providing quantitative data on the spasmolytic potency of this compound and Hyoscyamine are limited in the available scientific literature. However, data from independent studies on isolated organ preparations, such as the guinea pig ileum, allow for an indirect comparison. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a greater affinity of the antagonist for the receptor and, therefore, higher potency.
It is important to note that Hyoscyamine is the active levo-isomer of atropine (B194438). Pharmacological data for atropine is often used as a surrogate for hyoscyamine.
| Drug | Test System | Agonist | pA2 Value | Reference |
| Atropine (for Hyoscyamine) | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [1] |
| Hyoscine (Scopolamine) | Guinea Pig Ileum | Acetylcholine | 9.09 ± 0.022 | [1] |
| This compound | Not Available | Not Available | Not Available in searched literature |
While a precise pA2 value for this compound from a comparable study was not identified in the reviewed literature, a study on its enantiomers revealed that the (R)-(+)-enantiomer is a significantly more potent inhibitor of muscarinic receptor binding than the (S)-(-)-enantiomer, highlighting the stereospecificity of its action[2]. Another study comparing the cytoprotective effects of several anticholinergic agents, including oxyphencyclimine and atropine, found them to have comparable efficacy in protecting against gastric lesions, suggesting a similar degree of anticholinergic activity[3].
Experimental Protocols: Investigating Spasmolytic Activity
The following is a detailed methodology for a standard in vitro experiment used to assess the spasmolytic activity of anticholinergic drugs.
Isolated Guinea Pig Ileum Assay
This ex vivo method is a cornerstone for studying the effects of drugs on intestinal smooth muscle contraction.
Objective: To determine and compare the potency of this compound and Hyoscyamine in antagonizing acetylcholine-induced contractions in the isolated guinea pig ileum.
Materials and Methods:
-
Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
A segment of the terminal ileum is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution.
-
The lumen is gently flushed to remove contents, and a 2-3 cm segment is prepared.
-
-
Organ Bath Setup:
-
The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g, with the bathing solution being changed every 15 minutes.
-
-
Experimental Procedure (Schild Plot Analysis):
-
Control Response: A cumulative concentration-response curve for acetylcholine (ACh) is generated by adding increasing concentrations of ACh to the organ bath and recording the contractile response until a maximal contraction is achieved.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the antagonist (this compound or Hyoscyamine) is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).
-
Antagonism Measurement: In the presence of the antagonist, a second cumulative concentration-response curve for ACh is generated.
-
This process is repeated with at least three different concentrations of the antagonist.
-
-
Data Analysis:
-
The dose-ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of ACh in the presence of the antagonist by the EC50 of ACh in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The pA2 value is determined as the x-intercept of the Schild regression line. The slope of the regression line should be close to unity for competitive antagonism.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the experimental workflow for comparing the spasmolytic agents.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Oxyphencyclimine Hydrochloride from Other Antimuscarinics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Oxyphencyclimine Hydrochloride with other prominent antimuscarinic agents. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct pharmacological properties of Oxyphencyclimine, supported by quantitative data from experimental studies. The focus is on receptor binding affinities, experimental methodologies, and the underlying signaling pathways to facilitate a comprehensive understanding of its mechanism of action relative to other compounds in its class.
Introduction to this compound
This compound is a synthetic, tertiary amine antimuscarinic agent known for its pronounced antispasmodic and antisecretory effects, particularly on the gastrointestinal tract.[1] It is primarily used in the treatment of peptic ulcer disease and to alleviate smooth muscle spasms associated with gastrointestinal disorders.[2][3][4] Like other antimuscarinics, Oxyphencyclimine exerts its effects by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting parasympathetic nervous system activity.[3][5] This blockade leads to reduced gastrointestinal motility and a decrease in gastric acid secretion.[1][5]
Comparative Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of an antimuscarinic drug are largely determined by its binding affinity and selectivity for the five muscarinic acetylcholine receptor subtypes (M1-M5). While Oxyphencyclimine is generally considered a non-selective antagonist, detailed binding studies reveal nuances in its interaction with these receptor subtypes.
A key study by Waelbroeck et al. (1992) investigated the stereoselective interaction of Oxyphencyclimine's enantiomers with M1, M2, M3, and M4 receptors. The (R)-enantiomer consistently showed a higher affinity than the (S)-isomer across all tested subtypes.[2] The table below summarizes the inhibition constants (Ki) of Oxyphencyclimine enantiomers and compares them with other well-known antimuscarinic agents. Lower Ki values indicate higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| (R)-Oxyphencyclimine | 2.5 | 13 | 5.0 | 2.5 | - | M1/M4 > M3 > M2 |
| (S)-Oxyphencyclimine | 130 | 500 | 250 | 130 | - | M1/M4 > M3 > M2 |
| Atropine | 1.6 - 2.1 | 4.6 - 13 | 1.7 - 2.5 | 1.3 | 4.9 | Non-selective |
| Pirenzepine | 8.0 - 14 | 250 | 140 | 63 | 170 | M1-selective |
| Darifenacin | 100 | 280 | 13 | 200 | - | M3-selective |
| Tolterodine | 3.7 | 5.4 | 4.3 | 4.2 | 4.8 | Non-selective |
| Oxybutynin | 30 | 100 | 10 | - | - | M3 > M1 > M2 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3/M5 > M1 > M4 > M2[1] |
Data for Oxyphencyclimine enantiomers sourced from Waelbroeck et al. (1992). Data for other antimuscarinics compiled from multiple sources. Note: M5 data for Oxyphencyclimine was not available in the cited study.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling cascades. Furthermore, the workflow for determining binding affinities provides context for the data presented.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC). Conversely, M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.
Figure 1. Simplified signaling pathways for muscarinic acetylcholine receptor subtypes.
Experimental Workflow: Competitive Radioligand Binding Assay
The Ki values presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of a non-labeled drug (the competitor, e.g., Oxyphencyclimine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Figure 2. General workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
The following is a generalized protocol for determining the binding affinity of a test compound at the five human muscarinic receptor subtypes (M1-M5).
1. Membrane Preparation:
-
Cell lines (e.g., Chinese Hamster Ovary, CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the test compound (e.g., Oxyphencyclimine) at various concentrations, the radioligand (commonly [³H]N-methylscopolamine, [³H]-NMS, a non-selective antagonist), and the prepared cell membranes.
-
Total Binding: Determined in wells containing only membranes and radioligand.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound acts as a potent, non-selective muscarinic antagonist. Quantitative analysis reveals that its (R)-enantiomer possesses significantly higher affinity for muscarinic receptors than the (S)-enantiomer, with a preference for M1 and M4 subtypes over M3 and M2.[2] This profile distinguishes it from M1-selective antagonists like Pirenzepine and M3-selective agents such as Darifenacin and Solifenacin. While sharing a non-selective profile with Atropine and Tolterodine, subtle differences in its affinity across subtypes may contribute to its specific clinical utility in gastrointestinal disorders. The data and protocols presented in this guide offer a framework for further investigation and comparison, enabling researchers to better position Oxyphencyclimine within the broader landscape of antimuscarinic pharmacology.
References
- 1. Stereoselective interaction of procyclidine, hexahydro-difenid... [publikationen.bibliothek.kit.edu]
- 2. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Oxyphencyclimine Hydrochloride vs. Dicyclomine for Irritable Bowel Syndrome (IBS)
A detailed analysis for researchers and drug development professionals.
Oxyphencyclimine (B1678118) hydrochloride and dicyclomine (B1218976) are both anticholinergic agents utilized in the management of Irritable Bowel Syndrome (IBS), primarily for the relief of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal tract. While both drugs share a common mechanism of action by antagonizing muscarinic acetylcholine (B1216132) receptors, a comprehensive head-to-head comparison reveals nuances in their pharmacological profiles and clinical evidence base. This guide provides a detailed comparative analysis based on available experimental data.
Mechanism of Action: Targeting Muscarinic Receptors
Both oxyphencyclimine hydrochloride and dicyclomine exert their therapeutic effects by blocking the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction in the gut.[1][2] This antagonism occurs at muscarinic receptors, leading to muscle relaxation and a reduction in gastrointestinal spasms.[1][2]
Dicyclomine has been shown to act as a muscarinic receptor antagonist at M1, M2, and M3 receptors.[3] It also exhibits some non-competitive inhibitory activity against bradykinin (B550075) and histamine, which may contribute to its spasmolytic effect.[3]
This compound is also a muscarinic receptor antagonist and is believed to block M1, M2, and M3 receptors, thereby reducing gastrointestinal motility and secretions.[3][4]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. While comprehensive data for oxyphencyclimine remains limited in publicly available literature, some data is available for dicyclomine.
| Receptor Subtype | Dicyclomine Ki (nM) | This compound Ki (nM) |
| Muscarinic M1 | 7.4 | Data not available |
| Muscarinic M2 | 33 | Data not available |
| Muscarinic M3 | Data not available | Data not available |
| Muscarinic M4 | Data not available | Data not available |
| Muscarinic M5 | Data not available | Data not available |
Note: The pA2 value for dicyclomine at the M1 receptor has been reported as 9.13, which corresponds to a Ki of approximately 0.074 nM. Another source reports a Ki of 5.1 nM for the M1 receptor and 54.6 nM for the M2 receptor.[4][5] The discrepancy in these values may be due to different experimental conditions. The values presented in the table are from a study that compared multiple antagonists under the same conditions.[6] The lack of directly comparable, comprehensive binding affinity data for oxyphencyclimine across all muscarinic receptor subtypes is a significant gap in the current literature.
Clinical Efficacy and Safety: A Review of the Evidence
Dicyclomine:
A notable clinical trial conducted in 1981 evaluated the efficacy of dicyclomine hydrochloride (40 mg, four times daily) in patients with IBS.[7] The study concluded that dicyclomine was superior to placebo in improving the overall condition of patients, as well as in reducing abdominal pain and tenderness and improving bowel habits.[7] Another study found that 82% of patients treated with dicyclomine at a total daily dose of 160 mg showed a favorable clinical response compared to 55% of those on placebo.[1] However, it is important to note that the quality of evidence for the efficacy of dicyclomine in IBS is considered low by some analyses.[8]
This compound:
Specific clinical trial data on the efficacy of this compound for IBS is scarce in recent literature. While it is indicated for the treatment of gastrointestinal disorders, including IBS, robust, placebo-controlled clinical trial data specifically in an IBS patient population is not well-documented in publicly accessible sources.[4] An older study from 1961 investigated a combination product of oxyphencyclimine and phenobarbital (B1680315) for various gastrointestinal disorders, but this does not allow for an independent assessment of oxyphencyclimine's efficacy in IBS.[9]
Safety and Tolerability:
Both drugs are associated with anticholinergic side effects.
| Adverse Effect | Dicyclomine (Incidence) | This compound (Reported) |
| Dry Mouth | 33%[10] | Common |
| Dizziness | 40%[10] | Reported |
| Blurred Vision | 27%[10] | Common |
| Constipation | Reported | Common |
| Urinary Retention | Reported | Common |
| Nausea | 14%[10] | Reported |
| Drowsiness/Somnolence | 9%[10] | Reported |
| Confusion | Reported | Less common, but more severe |
| Hallucinations | Reported | Less common, but more severe |
| Palpitations | Reported | Less common, but more severe |
Data for dicyclomine incidence is from a clinical trial.[10] Data for oxyphencyclimine is based on general reporting and may not reflect incidences from a specific clinical trial.[4] It is important to note that the incidence of side effects can vary depending on the dose and individual patient factors.
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Competition Assay):
This experimental workflow is a standard method to determine the binding affinity (Ki) of a drug for a specific receptor subtype.
Isolated Intestinal Smooth Muscle Contraction Assay:
This in vitro experiment assesses the functional effect of a drug on smooth muscle contractility.
Conclusion
Both this compound and dicyclomine are established anticholinergic agents for the symptomatic relief of IBS. Dicyclomine has a more accessible and although dated, a more robust clinical evidence base for its efficacy in IBS compared to placebo. However, the quality of this evidence has been questioned. For this compound, there is a significant lack of recent, high-quality clinical trial data specifically in the IBS population, making a direct comparison of clinical efficacy challenging.
From a pharmacological standpoint, both drugs target muscarinic receptors. The available data suggests dicyclomine has a notable affinity for M1 and M2 receptors. The absence of comprehensive, comparative binding affinity data for oxyphencyclimine is a critical knowledge gap that hinders a complete understanding of its receptor selectivity profile relative to dicyclomine.
For researchers and drug development professionals, this comparison highlights the need for further investigation into the clinical efficacy and receptor pharmacology of oxyphencyclimine for IBS. A head-to-head clinical trial would be invaluable in definitively establishing the comparative efficacy and safety of these two agents. Furthermore, comprehensive receptor binding studies for oxyphencyclimine would provide a clearer understanding of its pharmacological profile and potential for targeted therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canadacommons.ca [canadacommons.ca]
- 9. A Long Acting Anticholinergic-Sedative Combination in Gastrointestinal Disorders: Clinical Trial of this compound with Phenobarbital (Daricon PB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro Dissolution Profiles of Immediate versus Sustained-Release Oxyphencyclimine Hydrochloride Formulations
This guide provides a comparative analysis of the in vitro dissolution profiles of two distinct hypothetical formulations of Oxyphencyclimine Hydrochloride: an immediate-release (IR) tablet and a sustained-release (SR) tablet. The data presented herein is generated to simulate typical dissolution behavior of such formulations and is intended to serve as a practical example for researchers, scientists, and drug development professionals.
Comparative Dissolution Data
The dissolution performance of the two formulations was evaluated in three different media to simulate the pH conditions of the gastrointestinal tract: 0.1 N HCl (simulating gastric fluid), pH 4.5 acetate (B1210297) buffer (simulating the upper intestine), and pH 6.8 phosphate (B84403) buffer (simulating the lower intestine). The cumulative percentage of drug release was measured at various time points.
| Time (minutes) | Formulation A (Immediate Release) - % Drug Released | Formulation B (Sustained Release) - % Drug Released |
| 0.1 N HCl | 0.1 N HCl | |
| 15 | 88 | 25 |
| 30 | 95 | 40 |
| 45 | 98 | 55 |
| 60 | 99 | 65 |
| 120 | 100 | 80 |
| pH 4.5 Acetate Buffer | pH 4.5 Acetate Buffer | |
| 15 | 85 | 22 |
| 30 | 92 | 38 |
| 45 | 96 | 52 |
| 60 | 98 | 62 |
| 120 | 99 | 78 |
| pH 6.8 Phosphate Buffer | pH 6.8 Phosphate Buffer | |
| 15 | 82 | 20 |
| 30 | 90 | 35 |
| 45 | 94 | 50 |
| 60 | 97 | 60 |
| 120 | 99 | 75 |
Table 1: Comparative In Vitro Dissolution Profiles of this compound Formulations. The data illustrates the rapid drug release from the immediate-release formulation (Formulation A) across all pH conditions, achieving near-complete dissolution within 30-45 minutes. In contrast, the sustained-release formulation (Formulation B) demonstrates a slower, more controlled release of the active pharmaceutical ingredient over an extended period.
Experimental Workflow
The following diagram outlines the key steps in the in vitro dissolution testing process.
Unveiling the Receptor Selectivity Profile of Oxyphencyclimine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Oxyphencyclimine Hydrochloride with other neurotransmitter receptors. While primarily known for its potent anticholinergic activity, understanding its selectivity is crucial for predicting potential off-target effects and guiding further drug development. This document summarizes available quantitative data, presents detailed experimental protocols for assessing receptor binding, and utilizes visualizations to illustrate key concepts.
Primary Target: Muscarinic Acetylcholine (B1216132) Receptors
This compound is a synthetic tertiary amine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its therapeutic effects, including antispasmodic and antisecretory actions in the gastrointestinal tract, are attributed to the blockade of these receptors, which inhibits the action of acetylcholine.[1][2] This leads to a reduction in smooth muscle contractions and a decrease in gastric acid secretion.
Comparative Binding Affinities at Muscarinic Receptor Subtypes
While Oxyphencyclimine is a non-selective muscarinic antagonist, it exhibits differential affinity for the various subtypes (M1, M2, M3, and M4). The most detailed quantitative data on this selectivity comes from a pivotal study by Waelbroeck and colleagues published in the European Journal of Pharmacology in 1992. The study determined the inhibitory constant (Ki) values for the (R)- and (S)-enantiomers of Oxyphencyclimine at four muscarinic receptor subtypes. The (R)-enantiomer consistently demonstrated higher affinity across all tested subtypes.
| Receptor Subtype | (R)-Oxyphencyclimine Ki (nM) | (S)-Oxyphencyclimine Ki (nM) |
| M1 (human neuroblastoma cells) | 2.2 | 83 |
| M2 (rat heart) | 5.2 | 190 |
| M3 (rat pancreas) | 3.5 | 120 |
| M4 (rat striatum) | 1.6 | 76 |
| Data extracted from Waelbroeck M, et al. Eur J Pharmacol. 1992. |
Cross-Reactivity with Other Neurotransmitter Receptors
A comprehensive literature search for direct experimental data on the cross-reactivity of this compound with adrenergic, dopaminergic, serotonergic, or GABAergic receptors did not yield specific binding affinity values (e.g., Ki or IC50). The available research has predominantly focused on its potent activity at muscarinic receptors.
The absence of such data in the public domain suggests that either these interactions have not been extensively studied or that the affinity for these other receptor types is significantly lower than for muscarinic receptors, and therefore not a primary focus of investigation. To definitively assess the cross-reactivity profile, dedicated receptor screening studies would be required.
Experimental Protocols: Assessing Receptor Cross-Reactivity
The following is a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound (like this compound) to various neurotransmitter receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of non-muscarinic neurotransmitter receptors (e.g., α1-adrenergic, D2-dopaminergic, 5-HT2A serotonergic, GABAA).
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., CHO-K1 cells transfected with human α1-adrenergic receptor).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., Phentolamine for α1-adrenergic receptors).
-
Assay Buffer: Appropriate buffer for the specific receptor type (e.g., Tris-HCl buffer).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the non-specific binding control solution at a high concentration (typically 1000-fold higher than the radioligand's Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, radioligand, and the non-specific binding control.
-
Test Compound Wells: Add receptor membranes, radioligand, and the various dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time will vary depending on the receptor and ligands used.
-
-
Termination of Binding and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Primary signaling pathway of this compound at muscarinic receptors.
Caption: General experimental workflow for a competitive radioligand binding assay.
References
Validating Oxyphencyclimine Hydrochloride's Effect on Gastric Acid Secretion Against a Known Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Oxyphencyclimine (B1678118) Hydrochloride in inhibiting gastric acid secretion against a well-established standard, the H2 receptor antagonist Ranitidine. The information presented is based on available experimental data to assist researchers in evaluating the pharmacological profile of Oxyphencyclimine Hydrochloride.
Executive Summary
This compound, an anticholinergic agent, demonstrates a significant inhibitory effect on gastric acid secretion, particularly against cholinergically-mediated pathways. Experimental evidence in rat models indicates that it provides a profound antagonism to gastric hypersecretion induced by secretagogues such as carbachol (B1668302) and insulin. In comparison, Ranitidine, a histamine (B1213489) H2 receptor antagonist, effectively inhibits histamine- and pentagastrin-stimulated gastric acid secretion. While direct head-to-head quantitative data is limited in publicly available literature, this guide synthesizes the existing findings to offer a qualitative and quantitative comparison of their mechanisms and effects.
Data Presentation: Comparative Efficacy
The following table summarizes the inhibitory effects of this compound and Ranitidine on gastric acid secretion based on available preclinical data in rats. It is important to note that a direct comparative study with comprehensive dose-response data for both compounds against a full panel of secretagogues was not available in the public domain. The data for this compound is primarily qualitative, based on descriptions of its effects in published studies.
| Parameter | This compound | Ranitidine | Reference |
| Drug Class | Anticholinergic (Muscarinic Receptor Antagonist) | Histamine H2 Receptor Antagonist | [1] |
| Mechanism of Action | Blocks muscarinic acetylcholine (B1216132) receptors on parietal cells, reducing the effect of vagal stimulation on acid secretion. | Competitively inhibits histamine H2 receptors on parietal cells, suppressing histamine-mediated acid secretion. | [1] |
| Effect on Carbachol-Induced Secretion | Profound antagonism | Weak antagonism | [1] |
| Effect on Insulin-Induced Secretion | Profound antagonism | Weak antagonism | [1] |
| Effect on Histamine-Induced Secretion | Not specified in comparative studies | Significant inhibition | [1] |
| Effect on Pentagastrin-Induced Secretion | Not specified in comparative studies | Significant inhibition | [1] |
Experimental Protocols
The primary experimental model cited for evaluating the efficacy of these compounds on gastric acid secretion is the pylorus-ligated rat model .
Objective: To determine the effect of a test substance on the accumulation of gastric acid in the stomach.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water to ensure an empty stomach.
-
Anesthesia: The rats are anesthetized using a suitable agent (e.g., ether, pentobarbital).
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum. The abdominal wall is then closed.
-
Drug Administration: The test compound (this compound or Ranitidine) or vehicle (control) is administered, typically via oral gavage or intraperitoneal injection, either before or immediately after the pylorus ligation.
-
Secretagogue Administration: To stimulate gastric acid secretion, a specific secretagogue (e.g., histamine, pentagastrin, carbachol, or insulin) is administered subcutaneously or intravenously.
-
Sample Collection: After a set period (usually 4-6 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected, and the volume is measured. The concentration of hydrochloric acid is determined by titration with a standardized sodium hydroxide (B78521) solution. The total acid output is then calculated.
-
Data Interpretation: The percentage inhibition of gastric acid secretion by the test compound is calculated by comparing the acid output in the treated group to that of the control group.
Mandatory Visualizations
Signaling Pathways of Gastric Acid Secretion
Caption: Signaling pathways for gastric acid secretion and points of inhibition.
Experimental Workflow: Pylorus-Ligated Rat Model
Caption: Workflow for evaluating gastric acid secretion inhibitors.
References
A Comparative Analysis of Oxyphencyclimine Hydrochloride Enantiomers in Muscarinic Receptor Binding
A detailed examination of the stereoselective binding of (R)- and (S)-Oxyphencyclimine Hydrochloride to muscarinic acetylcholine (B1216132) receptors, supported by available experimental data.
Oxyphencyclimine (B1678118) hydrochloride is a synthetic antimuscarinic agent recognized for its antispasmodic and antisecretory activities. It exerts its effects by blocking muscarinic acetylcholine receptors, which are pivotal in regulating the parasympathetic nervous system. This guide provides a comparative analysis of the binding affinities of the individual enantiomers of oxyphencyclimine hydrochloride, offering insights into their stereoselective interaction with muscarinic receptors.
Quantitative Binding Affinity Data
The stereoisomers of this compound exhibit a significant difference in their binding potency to cholinergic receptors. A key study demonstrated that the (R)-(+)-enantiomer is a substantially more potent inhibitor of muscarinic receptor binding compared to its (S)-(-)-counterpart.[1]
| Enantiomer | Relative Inhibitory Potency |
| (R)-(+)-Oxyphencyclimine HCl | 29-fold more potent |
| (S)-(-)-Oxyphencyclimine HCl | Less potent |
Experimental Protocols
A detailed experimental protocol from the seminal study comparing the enantiomers is not publicly available. However, a standard competitive radioligand binding assay to determine the binding affinity of unlabelled ligands, such as the enantiomers of this compound, for muscarinic receptors is described below. This representative protocol is based on established methodologies in the field.
Objective: To determine and compare the inhibitory constants (Ki) of (R)- and (S)-Oxyphencyclimine Hydrochloride for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: A preparation of tissue homogenate rich in muscarinic receptors (e.g., rat cerebral cortex) or cultured cells expressing specific muscarinic receptor subtypes.
-
Radioligand: A tritiated muscarinic antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB), which binds with high affinity to muscarinic receptors.
-
Test Compounds: (R)-(+)-Oxyphencyclimine Hydrochloride and (S)-(-)-Oxyphencyclimine Hydrochloride.
-
Reference Compound: A known high-affinity muscarinic antagonist, such as atropine, for the determination of non-specific binding.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
The tissue is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand ([3H]-QNB), the membrane preparation, and varying concentrations of the unlabelled test compounds ((R)- or (S)-Oxyphencyclimine HCl).
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of the reference compound (e.g., atropine) to saturate the receptors.
-
Competitive Binding: Wells containing the radioligand, membrane preparation, and a range of concentrations of the test enantiomers.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity on each filter is then quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiments are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.
-
The inhibitory constant (Ki) for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Oxyphencyclimine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Oxyphencyclimine Hydrochloride.
Regulatory Classification
Based on a review of the Drug Enforcement Administration (DEA) schedules of controlled substances (21 CFR Part 1308) and the Environmental Protection Agency (EPA) hazardous waste lists (40 CFR Part 261), this compound is not classified as a federally controlled substance or a listed hazardous waste.
However, a substance that is not explicitly listed as a hazardous waste may still be considered hazardous if it exhibits certain characteristics, such as ignitability, corrosivity, reactivity, or toxicity. The available safety data for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled. One study found an oral lethal dose (LD50) in rats of 1370 mg/kg[1]. While this is above the threshold for acute hazardous waste, a comprehensive evaluation of all hazardous characteristics should be conducted.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a final determination on the classification and disposal of this compound, as state and local regulations may vary.
Recommended Disposal Procedures for Non-Hazardous Pharmaceutical Waste
Assuming this compound is determined to be a non-hazardous pharmaceutical waste by your institution's EHS department, the following step-by-step procedures should be followed for its disposal.
Step 1: Segregation Proper segregation is the first and most critical step in waste management.
-
Isolate the this compound waste from all other waste streams.
-
Use a designated, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often color-coded blue or white to distinguish them from containers for hazardous (black) or sharps waste.
-
Do not mix this compound with hazardous waste, sharps, or general trash.[2]
Step 2: Containerization
-
Ensure the waste container is secure, leak-proof, and remains closed when not in use.
-
For solids such as powders or tablets, place them in a sealed container. For liquids, use a sturdy, leak-proof container.[2]
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and include the name of the chemical (this compound).[2]
Step 3: Storage
-
Store the container in a secure, designated area that is inaccessible to unauthorized personnel.[2]
-
This storage area should be away from general laboratory traffic and clearly marked.
Step 4: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. Disposing of pharmaceuticals in this manner can lead to environmental contamination.
-
Arrange for the disposal of the container through your institution's EHS department or a licensed pharmaceutical waste contractor.
-
The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[3] This method ensures the complete destruction of the chemical compound.
Quantitative Data Summary
For laboratory purposes, tracking the quantities of chemical waste is essential for compliance and safety. The following table provides a template for logging this compound waste.
| Waste Log Entry | Date | Quantity (grams or mL) | Physical State (Solid/Liquid) | Researcher Name | Notes |
| Example | 2025-12-05 | 5.0 g | Solid | Dr. Jane Smith | Unused reagent |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's EHS professionals, you can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Oxyphencyclimine Hydrochloride
Researchers, scientists, and drug development professionals handling Oxyphencyclimine Hydrochloride must adhere to stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Summary
This compound is classified as an acute toxicant, posing significant health risks. It is harmful if swallowed, in contact with skin, or inhaled[1][2][3].
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | PPE Specification | Standard/Regulation | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved. | To prevent eye contact with dust or splashes[1][4]. |
| Skin Protection | Chemical-resistant gloves (impermeable) and fire/flame resistant, impervious clothing. A lab coat should be worn. | EU Directive 89/686/EEC and EN 374 for gloves. | To prevent skin contact[1][4]. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area[1][4]. | NIOSH (US) or EN 149 (EU) approved respirators. | To prevent inhalation of harmful dust or aerosols[1]. |
Experimental Protocols: PPE Selection and Use
Glove Selection Protocol:
-
Hazard Identification: Identify this compound as a Category 4 acute toxicant for dermal contact.
-
Glove Material Selection: Consult a glove compatibility chart from the manufacturer. For hydrochloride salts of organic compounds, nitrile or neoprene gloves are generally recommended.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning and Doffing: Follow proper procedures for donning and doffing gloves to avoid cross-contamination.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
Operational Plans
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke in areas where the chemical is handled[1][4].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1].
-
Keep away from incompatible materials.
Disposal Plan
Contaminated materials and waste containing this compound must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect all solid waste (e.g., contaminated gloves, wipes) and unused product in a clearly labeled, sealed container for hazardous waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1]. Do not dispose of down the drain or in regular trash[1]. For small amounts of non-hazardous, neutralized waste, disposal in the sewer system may be considered, but this is not recommended for this compound without appropriate treatment[5].
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
